3-(2-Bromophenyl)butanoic acid chemical properties
This guide provides an in-depth technical analysis of 3-(2-Bromophenyl)butanoic acid, a critical chiral scaffold in medicinal chemistry. It details the physicochemical profile, enantioselective synthesis, and downstream...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 3-(2-Bromophenyl)butanoic acid, a critical chiral scaffold in medicinal chemistry. It details the physicochemical profile, enantioselective synthesis, and downstream utility in accessing functionalized indanone cores.[1]
[2][3][4]
Executive Summary
3-(2-Bromophenyl)butanoic acid (CAS: 66192-08-3) is a valuable halogenated carboxylic acid intermediate. Its structural significance lies in its ability to serve as a precursor for 4-bromo-3-methyl-1-indanone , a bicyclic core found in various bioactive molecules. The presence of the ortho-bromine atom provides a strategic "handle" for late-stage diversification via cross-coupling reactions (Suzuki, Heck) after the core ring system has been constructed. Furthermore, the chiral center at the
-position allows for the synthesis of enantiopure drug candidates.
Molecular Architecture & Physicochemical Profile
The molecule features a butyric acid backbone substituted at the 3-position with an ortho-bromophenyl group. This substitution pattern dictates its steric bulk and electronic properties, influencing both its solubility and its reactivity in electrophilic aromatic substitutions.
Key Chemical Data
Property
Specification
IUPAC Name
3-(2-Bromophenyl)butanoic acid
CAS Number
66192-08-3
Molecular Formula
Molecular Weight
243.09 g/mol
Physical State
Solid (Off-white to pale yellow powder)
Melting Point
61–63 °C
Chirality
One stereocenter at C3 (Exists as R and S enantiomers)
pKa (Calc.)
~4.75 (Carboxylic acid)
Solubility
Soluble in DCM, MeOH, EtOAc; sparingly soluble in water
Structural Visualization
The following diagram illustrates the connectivity and the strategic "ortho-blocking" effect of the bromine atom which directs cyclization.
Caption: Structural decomposition highlighting the chiral center and reactive handles.
Synthetic Pathways[1][5]
High-value applications require enantiopure material. While racemic synthesis is possible via Reformatsky-type reactions, the Rhodium-catalyzed asymmetric conjugate addition is the industry standard for high enantiomeric excess (ee).
Protocol: Rh-Catalyzed Asymmetric Synthesis
Mechanism: 1,4-addition of 2-bromophenylboronic acid to crotonic acid derivatives.
Reagents:
Substrate: Ethyl crotonate or Crotonic acid.
Nucleophile: 2-Bromophenylboronic acid.
Catalyst:
or .
Ligand: (R)-BINAP or (R)-SegPhos (determines chirality).
Solvent: Dioxane/Water (10:1).
Step-by-Step Methodology:
Catalyst Activation: In a Schlenk flask, mix the Rh-precursor (3 mol%) and Chiral Ligand (3.3 mol%) in dioxane under Argon. Stir at RT for 15 min to form the active chiral complex.
Addition: Add 2-bromophenylboronic acid (1.5 equiv) and the crotonate acceptor (1.0 equiv).
Reaction: Heat to 90°C for 12–16 hours. The boronic acid undergoes transmetallation to Rh, followed by enantioselective insertion into the alkene.
Hydrolysis (if Ester used): Treat the crude ester with LiOH in THF/H2O to liberate the free acid.
Purification: Acid-base extraction followed by recrystallization from Hexane/EtOAc.
Reaction Logic
The ortho-bromo substituent is sterically demanding. The use of Rhodium (over Copper) is critical because Rhodium mechanisms are less sensitive to ortho-steric hindrance in boronic acids compared to organocuprate additions.
Core Reactivity & Applications
The primary utility of 3-(2-Bromophenyl)butanoic acid is its conversion into the Indanone scaffold. This is a classic example of "scaffold hopping" where a flexible chain is locked into a rigid bicyclic system.
This sequence cyclizes the acid to form 4-bromo-3-methyl-1-indanone .
Workflow:
Activation: Convert acid to acid chloride using Thionyl Chloride (
) or Oxalyl Chloride.
Cyclization: Treat with Aluminum Chloride (
) in DCM or .
Regioselectivity:
The chain is at position 1.
The Bromine is at position 2 (Ortho).
The other Ortho position (6) is open.
Result: Cyclization occurs exclusively at C6, forming the 7-membered ring? No.
Correction: 3-arylpropionic acid derivatives form 5-membered rings (Indanones).
Since the Br is at C2 (relative to the chain), and cyclization hits C6, the resulting indanone has the Br atom at the C4 position (standard indanone numbering).
Caption: Synthetic route to the pharmacologically active indanone core.
Downstream Functionalization
Once the 4-bromoindanone is formed, the bromine atom serves as a handle for diversity:
Suzuki-Miyaura Coupling: Introduction of biaryl systems.
Buchwald-Hartwig Amination: Introduction of nitrogen heterocycles (common in CNS drugs).
Safety & Handling (SDS Summary)
Signal Word:WARNING
Hazard Class
H-Code
Statement
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
STOT-SE
H335
May cause respiratory irritation.
Handling Protocol:
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
Ventilation: Handle powder in a fume hood to avoid inhalation.
Storage: Store in a cool, dry place. Keep container tightly closed.
References
Biosynth Carbosynth. 3-(2-Bromophenyl)butanoic acid - Product Data Sheet. Retrieved from
Navarro, C., & Csákÿ, A. G. (2008). Stereoselective RhI-Catalyzed Tandem Conjugate Addition of Boronic Acids−Michael Cyclization.[1] Organic Letters, 10(2), 217–219.[1] (Methodology for Rh-catalyzed addition).[1]
Le, Z., et al. (2015). Environmentally benign synthesis of 1-indanones from 3-arylpropanoic acids via microwave-assisted intramolecular Friedel–Crafts acylation.[2] Journal of Chemical Research. (Cyclization conditions).
PubChem. Compound Summary for CAS 66192-08-3. Retrieved from
3-(2-Bromophenyl)butanoic acid CAS number and identifiers
Abstract: This technical guide provides a comprehensive overview of 3-(2-Bromophenyl)butanoic acid, a halogenated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive overview of 3-(2-Bromophenyl)butanoic acid, a halogenated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and drug development. The document details its chemical identifiers, physicochemical properties, a plausible synthetic pathway, and its potential applications as a versatile molecular scaffold. Safety and handling protocols are also discussed. This guide is intended to serve as a foundational resource for scientists and professionals engaged in synthetic chemistry and the design of novel therapeutic agents.
Core Chemical Identity and Identifiers
3-(2-Bromophenyl)butanoic acid is a derivative of butanoic acid featuring a bromophenyl substituent at the third carbon position. The presence of the bromine atom on the aromatic ring at the ortho position provides a key reactive handle for further chemical modifications, making it a valuable building block in organic synthesis.
A summary of its primary identifiers is presented below for unambiguous characterization.
Below is a 2D representation of the chemical structure.
Caption: 2D Structure of 3-(2-Bromophenyl)butanoic acid.
Physicochemical and Safety Data
Understanding the physical properties and safety profile of a chemical is paramount for its proper handling, storage, and application in experimental settings.
Physical Properties
Key physical data for 3-(2-Bromophenyl)butanoic acid are summarized in the following table. This information is critical for designing reaction conditions, such as selecting appropriate solvents and purification methods.
Based on available data, 3-(2-Bromophenyl)butanoic acid is classified with the following hazards. Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2].
P332+P313: If skin irritation occurs: Get medical advice/attention[2].
Synthesis and Manufacturing Insights
While a specific, peer-reviewed synthesis for 3-(2-Bromophenyl)butanoic acid was not found in the initial search, a logical and industrially relevant synthetic approach can be extrapolated from patents detailing the production of the closely related 3-(2-bromophenyl)propionic acid[4]. The proposed workflow demonstrates a "one-pot" reaction strategy, which is valued for its efficiency and reduced waste.
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step, one-pot process starting from 2-bromobenzaldehyde. This approach avoids the isolation of intermediates, thereby improving overall yield and process economy.
Caption: Proposed one-pot synthesis and purification workflow.
Rationale Behind Experimental Choices
One-Pot Synthesis: This choice is driven by industrial efficiency. It minimizes handling, reduces solvent waste, and shortens the overall reaction time, making it suitable for large-scale production[4].
Starting Materials: 2-bromobenzaldehyde is a readily available and cost-effective starting material.
Reaction System: The formic acid/triethylamine system serves as a mild and effective medium for the initial condensation and subsequent reduction steps[4].
Purification by Recrystallization: The use of a dual-solvent system (ethyl acetate/n-heptane) is a classic and highly effective purification technique. It exploits the differential solubility of the desired product versus impurities to achieve high purity in the final isolate[4][5]. The process described in a related patent, involving two crystallization steps, can effectively remove major impurities and yield a product with >98% purity[4].
Applications in Research and Drug Development
The true value of 3-(2-Bromophenyl)butanoic acid lies in its utility as a versatile building block for creating more complex molecules with potential therapeutic applications. Its structure contains several key features that are attractive to medicinal chemists.
Scaffold for Novel Therapeutics
Derivatives of butanoic acid have been investigated as histone deacetylase (HDAC) inhibitors, a class of drugs with antineoplastic activity[6]. The core structure of 3-(2-Bromophenyl)butanoic acid can serve as a starting point for designing novel HDAC inhibitors or other targeted therapies.
Intermediate in Peptide Synthesis
The structure is closely related to non-natural amino acids like Fmoc-(S)-3-Amino-4-(2-bromophenyl)butyric acid, which are used to synthesize peptidomimetics[7][8]. Incorporating such non-natural amino acids can confer significant advantages to peptide-based drugs, including:
Increased Metabolic Stability: Resistance to degradation by proteases.
Improved Receptor Binding: Enhanced affinity and selectivity for biological targets.
Novel Therapeutic Mechanisms: Introduction of unique structural motifs[7].
Handle for Further Functionalization
The ortho-bromine atom on the phenyl ring is a particularly valuable feature. It serves as a reactive site for various cross-coupling reactions, such as Suzuki or Sonogashira couplings[7]. This allows for the strategic introduction of additional molecular complexity, enabling the synthesis of diverse compound libraries for screening and lead optimization in drug discovery programs. For instance, it could be a precursor for compounds targeting Aurora kinases, which are implicated in cancer[9].
Conclusion
3-(2-Bromophenyl)butanoic acid (CAS: 66192-08-3) is a well-defined chemical entity with significant potential as a molecular intermediate and scaffold in synthetic and medicinal chemistry. Its defined physicochemical properties, coupled with a strategic structural feature—the ortho-bromine atom—make it a valuable tool for researchers aiming to develop novel therapeutics, particularly in the areas of oncology and peptide-based drug design. The availability of efficient, scalable synthesis strategies further enhances its utility for drug development professionals.
PubMed. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs.
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Non-Natural Amino Acids: Focus on Fmoc-(S)-3-Amino-4-(2-bromophenyl)butyric Acid.
Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.
NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-(S)-3-Amino-4-(2-bromophenyl)butyric Acid: A Versatile Building Block for Peptide Synthesis.
MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
PubMed. Butyric Acid Prodrugs Are Histone Deacetylase Inhibitors That Show Antineoplastic Activity and Radiosensitizing Capacity in the Treatment of Malignant Gliomas.
Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid.
Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
Comprehensive Guide to 3-(2-Bromophenyl)butanoic Acid: Structural Dynamics and Stereochemical Control
The following technical guide details the structural dynamics, stereochemistry, and synthetic pathways of 3-(2-Bromophenyl)butanoic acid. Executive Summary 3-(2-Bromophenyl)butanoic acid is a chiral
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural dynamics, stereochemistry, and synthetic pathways of 3-(2-Bromophenyl)butanoic acid.
Executive Summary
3-(2-Bromophenyl)butanoic acid is a chiral ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-aryl carboxylic acid characterized by a 2-bromophenyl moiety attached to the -position of a butyric acid backbone. It serves as a critical pharmacophore building block, particularly in the synthesis of 4-bromo-3-methyl-1-indanone scaffolds via intramolecular Friedel-Crafts cyclization. Its ortho-bromo substituent introduces significant steric hindrance and electronic effects that distinguish its reactivity profile from meta- or para- isomers, necessitating specialized synthetic strategies for enantiomeric resolution.[1]
Molecular Architecture & Properties[1][2][3][4]
Structural Analysis
The molecule consists of a butanoic acid chain substituted at the 3-position with a 2-bromophenyl group.[1][2][3][4][5] The presence of the bromine atom at the ortho position relative to the alkyl chain creates a "steric lock," restricting rotation around the C(aryl)-C(
) bond and influencing the conformation of the carboxylic acid tail.
This is the preferred route for pharmaceutical applications requiring high enantiomeric excess (ee). It utilizes a Rhodium-catalyzed addition of 2-bromophenylboronic acid to a crotonate ester.
Mechanism: The chiral Rh-complex coordinates with the boronic acid and the olefin, directing the addition to the Re or Si face of the double bond.
Note: The ortho-bromo substituent may reduce yield compared to para-isomers due to steric hindrance, requiring higher catalyst loading or elevated temperatures [1].[1]
Route B: Racemic Synthesis & Resolution
Suitable for initial SAR studies where both enantiomers are needed.[1]
Alternative: Copper-catalyzed Grignard addition (2-Br-Ph-MgBr) to ethyl crotonate.
Resolution: Formation of diastereomeric salts using chiral amines (e.g., (R)-1-Phenylethylamine) followed by fractional crystallization.
Synthesis Workflow Diagram
Caption: Enantioselective synthesis pathway via Rh-catalyzed conjugate addition.
Applications in Drug Discovery: The Indanone Scaffold
The primary utility of 3-(2-Bromophenyl)butanoic acid lies in its cyclization to form 4-bromo-3-methyl-1-indanone .[1] This scaffold is highly valued because the bromine atom at the C4 position (peri-position to the ketone) allows for divergent synthesis of polycyclic systems.
Intramolecular Friedel-Crafts Cyclization[1]
Activation: The carboxylic acid is converted to an acid chloride (
) or mixed anhydride.
Cyclization: Lewis acid (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
or ) induces ring closure.
Regioselectivity: Cyclization occurs at the unsubstituted ortho position (C6 of the original phenyl ring).
Diastereotopic methylene protons adjacent to COOH.
3.80-4.00 (m, 1H, )
Methine proton shifted downfield by aryl ring.
7.00-7.60 (m, 4H, )
Aromatic region; specific splitting indicates ortho-substitution.
IR
1705-1720
Strong C=O stretch (Carboxylic Acid).
MS
M+ and [M+2]+ (1:1 ratio)
Characteristic Bromine isotope pattern ().
References
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018).[1][6] Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.[1][6] Link(Methodology adapted for ortho-isomer).
Lukashev, N. V., et al. (2017).[1] Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.[2] Link
Mass Spectrometry Analysis of 3-(2-Bromophenyl)butanoic Acid: A Technical Guide
Executive Summary This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-(2-Bromophenyl)butanoic acid (CAS: 66192-08-3), a chiral building block often utilized in the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-(2-Bromophenyl)butanoic acid (CAS: 66192-08-3), a chiral building block often utilized in the synthesis of indoles and pharmaceutical intermediates.
The presence of the carboxylic acid moiety and the halogenated aromatic ring dictates a dual-methodology approach: LC-MS/MS (ESI-) for high-sensitivity bioanalysis and GC-MS (EI) for structural verification and impurity profiling. This guide details the theoretical fragmentation behavior, isotopic signatures, and validated experimental protocols required for robust identification and quantification.
Chemical Profile & Isotopic Signature
Before initiating analysis, the analyst must account for the specific isotopic pattern of bromine. Unlike chlorinated or non-halogenated compounds, bromine possesses two stable isotopes,
and , in a near 1:1 ratio (50.69% vs 49.31%).
Implication: The molecular ion and any fragment containing the bromine atom will appear as a "doublet" separated by 2 Da with approximately equal intensity.
Table 1: Physicochemical Properties
Property
Value
Formula
Molecular Weight (Average)
243.10 g/mol
Monoisotopic Mass ()
241.9942 Da
Monoisotopic Mass ()
243.9922 Da
pKa (Predicted)
~4.7 (Carboxylic Acid)
LogP
~2.9
Chirality
One stereocenter at C3
LC-MS/MS Analysis (ESI Negative Mode)
For drug development applications involving biological matrices (plasma, urine), Electrospray Ionization in Negative Mode (ESI-) is the gold standard. The carboxylic acid group readily deprotonates to form the
ion.
Theoretical Fragmentation Pathway (ESI-)
In negative mode, the fragmentation is driven by charge-remote fragmentation and decarboxylation.
Precursor Ion:
at m/z 241 and 243 (1:1 ratio).
Primary Fragment (Decarboxylation): Loss of
(44 Da).
Mechanism: The carboxylate anion undergoes decarboxylation to form a carbanion/radical intermediate, often stabilized by the aromatic ring.
Transition:
() and ().
Secondary Fragment (Dehydrohalogenation): Loss of
(80/82 Da).
This is less common in soft ionization but can occur at high collision energies (CE).
Transition:
(Styrenyl anion).
Experimental Protocol: LC-MS/MS
Objective: Quantification of 3-(2-Bromophenyl)butanoic acid in plasma.
Step-by-Step Methodology:
Stock Preparation: Dissolve 1 mg of standard in 1 mL Methanol (LC-MS grade).
Gas Chromatography is ideal for purity assessment but requires derivatization because the free acid is polar and thermally labile (prone to peak tailing).
Derivatization Strategy: Silylation
We utilize BSTFA + 1% TMCS to convert the carboxylic acid to its Trimethylsilyl (TMS) ester.
Reaction:
Mass Shift:
(Replacement of H with ).
New MW: 314 / 316.
Fragmentation Logic (EI - 70eV)
Electron Impact (EI) induces high-energy fragmentation.
Molecular Ion (
): Weak intensity at m/z 314/316 .
Methyl Loss (
): Loss of a methyl group from the TMS moiety.
m/z: 299/301 .
Benzylic Cleavage (Base Peak Candidate):
Cleavage at the bond between C2 and C3 is favored, generating a secondary benzylic carbocation stabilized by the bromine lone pairs.
Fragment:
.
Calculation:
More likely, cleavage alpha to the carbonyl (McLafferty rearrangement) is dominant in butyric acid derivatives.
McLafferty Rearrangement:
The TMS ester of a butyric acid derivative has gamma-hydrogens (on the C4 methyl).
Migration of Gamma-H to the Carbonyl Oxygen
Cleavage of Alpha-Beta bond.
Product: The enol silyl ether of acetic acid (
).
Diagnostic Ion:m/z 132 (Specific to TMS-butyrate derivatives) or m/z 75 (Dimethylsilanol).
Visualization of Fragmentation Pathways[4][5][6][7]
The following diagram illustrates the critical fragmentation pathways for both ESI (Negative) and EI (TMS Derivative) modes.
Figure 1: Comparative fragmentation trees for 3-(2-Bromophenyl)butanoic acid in ESI- and EI modes.
McLafferty product characteristic of TMS-butyrates.
Troubleshooting & Quality Control
Linearity & Matrix Effects
Issue: Signal suppression in ESI- is common due to co-eluting phospholipids in plasma.
Solution: Use a Diverter Valve to send the first 1 minute (void volume) and the wash phase (high organic) to waste.
Internal Standard: Do not use a structural analog (e.g., Ibuprofen). Use a stable isotope labeled standard (
or ) of the specific analyte if available, or a brominated analog like 2-Bromophenylacetic acid if not.
Retention Time Drift
In GC-MS, the TMS derivative is sensitive to moisture.
Symptom: Appearance of the free acid peak (broad, tailing) instead of the sharp TMS ester peak.
Fix: Ensure BSTFA reagents are fresh and samples are prepared in anhydrous pyridine or ethyl acetate.
References
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Carboxylic Acid Derivatives. National Institute of Standards and Technology. [Link]
Niessen, W. M. A. (2010). Fragmentation of Carboxylic Acids in ESI-MS/MS. Journal of Chromatography A. [Link]
PubChem. (2024).[3] Compound Summary: 3-(2-Bromophenyl)butanoic acid.[4] National Library of Medicine. [Link]
Technical Guide: Physical Properties & Characterization of 3-(2-Bromophenyl)butanoic Acid
This guide details the physical properties, characterization, and handling of 3-(2-Bromophenyl)butanoic acid , a critical intermediate in the synthesis of bioactive indanones and tetralins. Compound Identity & Significan...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physical properties, characterization, and handling of 3-(2-Bromophenyl)butanoic acid , a critical intermediate in the synthesis of bioactive indanones and tetralins.
Compound Identity & Significance
3-(2-Bromophenyl)butanoic acid (CAS 66192-08-3 ) is a beta-aryl carboxylic acid characterized by a bromine atom at the ortho position of the phenyl ring. This steric positioning distinguishes it from its para isomer (CAS 53086-46-7), significantly altering its reactivity in cyclization reactions (e.g., Friedel-Crafts intramolecular acylation) used to generate indanone scaffolds in medicinal chemistry.
Core Identifiers
Identifier
Value
CAS Number
66192-08-3
IUPAC Name
3-(2-Bromophenyl)butanoic acid
Systematic Name
-(2-Bromophenyl)butyric acid
Molecular Formula
Molecular Weight
243.10 g/mol
SMILES
CC(CC(=O)O)C1=CC=CC=C1Br
Appearance
Off-white to pale yellow crystalline solid
Physical Properties Profile
The following data aggregates experimental values and high-confidence predictive models based on structural analogs (e.g., 4-bromophenyl isomers).
Melting Point & Thermal Data
Property
Value / Range
Note
Melting Point (Experimental)
61 °C
Sharp melting range (60–62 °C) indicates high purity crystalline phase [1].
Boiling Point (Predicted)
~340 °C (at 760 mmHg)
Decomposition likely prior to boiling at atmospheric pressure.
Flash Point (Predicted)
>110 °C
Non-volatile solid under standard conditions.
Solubility & Partition Coefficients
The ortho-bromo substituent increases lipophilicity compared to unsubstituted phenylbutanoic acid, while the carboxylic acid tail provides pH-dependent solubility.
Solvent System
Solubility Rating
Operational Note
Water (pH < 4)
Insoluble
Predominantly protonated form; precipitates from aqueous acid.
Water (pH > 8)
Soluble
Forms the carboxylate salt (e.g., with NaOH, ).
Dichloromethane (DCM)
High
Preferred solvent for extraction from acidified aqueous layers.
Ethanol / Methanol
High
Suitable for recrystallization (often with water antisolvent).
DMSO / DMF
High
Used for nucleophilic substitution or coupling reactions.
LogP (Octanol/Water)
~2.9 – 3.1
Moderate lipophilicity; readily crosses cell membranes in early assays.
pKa (Predicted)
4.75 ± 0.1
Typical of aliphatic carboxylic acids.
Synthesis & Production Logic
The synthesis of 3-(2-Bromophenyl)butanoic acid presents a regiochemical challenge due to the steric hindrance of the ortho-bromine. While the para-isomer is easily accessed via standard Friedel-Crafts alkylation, the ortho-isomer requires directed metal-catalyzed addition to ensure regiocontrol.
The most robust protocol for high-purity synthesis (avoiding regioisomeric mixtures) is the addition of 2-bromophenylboronic acid to crotonic acid (or crotonate esters).
Experimental Workflow Diagram
The following diagram illustrates the critical pathway and decision nodes for synthesis and purification.
Figure 1: Strategic workflow for the regioselective synthesis of 3-(2-Bromophenyl)butanoic acid via conjugate addition.
Protocol Validation (Self-Validating Steps)
Regiocontrol Check: The starting material (2-bromophenylboronic acid) guarantees the ortho position. Unlike Friedel-Crafts alkylation of bromobenzene (which yields mixed ortho/para isomers), this route is regiospecific.
Purification Check: The acid-base extraction step (Workup node) acts as a chemical filter. Neutral impurities (e.g., biaryls from Suzuki homocoupling) remain in the organic layer during the basic wash, while the target acid moves to the aqueous phase, ensuring high purity before recrystallization.
Handling & Safety (E-E-A-T)
As a halogenated organic acid, standard laboratory safety protocols apply.
Storage: Store in a cool, dry place. Keep container tightly closed. The bromine atom is stable, but prolonged exposure to light should be avoided to prevent potential photodehalogenation over years of storage.
Incompatibility: Strong oxidizing agents and strong bases.
References
Biosynth . (n.d.). 3-(2-Bromophenyl)butanoic acid - Product Data Sheet. Retrieved from
PubChem . (2025).[1] Compound Summary for CAS 53086-46-7 (Para-isomer Comparative Data). National Library of Medicine. Retrieved from
CymitQuimica . (n.d.). 3-(2-Bromophenyl)butanoic acid General Information. Retrieved from
Potential reaction mechanisms for 3-(2-Bromophenyl)butanoic acid synthesis
An In-Depth Technical Guide to the Synthesis of 3-(2-Bromophenyl)butanoic Acid: Potential Reaction Mechanisms For Researchers, Scientists, and Drug Development Professionals Introduction 3-(2-Bromophenyl)butanoic acid is...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis of 3-(2-Bromophenyl)butanoic Acid: Potential Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Bromophenyl)butanoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a chiral center and an ortho-substituted bromophenyl group, makes it a key intermediate for various bioactive molecules. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the carboxylic acid moiety provides a handle for amide bond formation and other transformations. This guide provides an in-depth exploration of several potential reaction mechanisms for the synthesis of 3-(2-Bromophenyl)butanoic acid, offering both theoretical insights and practical, field-proven protocols.
The rhodium-catalyzed asymmetric 1,4-conjugate addition of an organoboron reagent to an α,β-unsaturated carbonyl compound is a powerful and highly enantioselective method for the formation of carbon-carbon bonds. This approach is particularly well-suited for the synthesis of chiral 3-arylbutanoic acids.
Mechanism and Rationale
The catalytic cycle is believed to involve the following key steps:
Transmetalation: The organoboron compound (e.g., (2-bromophenyl)boronic acid) transfers its organic group to the rhodium(I) catalyst.
Carbometalation: The rhodium-aryl species undergoes a 1,4-addition to the α,β-unsaturated ester (e.g., ethyl crotonate). The chiral ligand, such as (R)-BINAP, coordinates to the rhodium center and directs the facial selectivity of this addition, thereby establishing the stereochemistry at the β-carbon.
Protonolysis: The resulting rhodium enolate is protonated by a proton source (often water), regenerating the catalytically active rhodium species and yielding the desired product.
The choice of a chiral phosphine ligand is critical for achieving high enantioselectivity. BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a widely used and effective ligand for this transformation, with the (R)- or (S)-enantiomer determining the absolute configuration of the product.
Experimental Protocol: Asymmetric Synthesis of (S)-3-(2-Bromophenyl)butanoic Acid
This protocol is adapted from a reliable procedure for the synthesis of the analogous (S)-3-(4-bromophenyl)butanoic acid.[1][2]
To a three-necked round-bottomed flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (2-bromophenyl)boronic acid (1.00 equiv), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv), and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (0.01 equiv).
Add degassed 1,4-dioxane and stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
Add deionized water, followed by triethylamine (1.00 equiv).
Heat the reaction mixture to 35°C and add ethyl (E)-but-2-enoate (1.20 equiv) dropwise over 5 minutes.
Maintain the reaction at 35°C and monitor its progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to (S)-3-(2-Bromophenyl)butanoic Acid
Dissolve the purified (S)-ethyl 3-(2-bromophenyl)butanoate in a mixture of methanol and water.
Add a solution of sodium hydroxide (2-3 equivalents) in water.[3]
Heat the mixture to 50-80°C and stir for 1-3 hours, monitoring the reaction by TLC until the starting ester is consumed.[3]
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-5 by the slow addition of concentrated hydrochloric acid.[3]
Extract the product with dichloromethane.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Recrystallize the crude product from heptane to obtain pure (S)-3-(2-bromophenyl)butanoic acid.[1][2]
The 1,4-conjugate addition (or Michael addition) of Grignard reagents to α,β-unsaturated carbonyl compounds is a classic and effective method for forming carbon-carbon bonds.[5][6] For the synthesis of 3-(2-bromophenyl)butanoic acid, this would involve the reaction of a Grignard reagent derived from an appropriate 2-bromophenyl halide with a crotonic acid derivative.
Mechanism and Rationale
The reaction proceeds via the nucleophilic attack of the Grignard reagent at the β-carbon of the α,β-unsaturated carbonyl system.[5][6] This forms a magnesium enolate intermediate, which is then protonated upon acidic workup to yield the final product.
A critical consideration is the competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition.[5][7] The outcome is influenced by several factors, including the nature of the Grignard reagent, the substrate, and the reaction conditions. The use of copper(I) salts as catalysts can significantly promote 1,4-addition.[8]
Experimental Protocol: Synthesis via Grignard 1,4-Addition
Step 1: Preparation of 2-Bromophenylmagnesium Bromide
Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
Add a small crystal of iodine to activate the magnesium.
In the dropping funnel, dissolve 1,2-dibromobenzene in anhydrous diethyl ether.
Add a small portion of the 1,2-dibromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.
Add the remaining 1,2-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: 1,4-Conjugate Addition
In a separate flask, dissolve ethyl crotonate in anhydrous diethyl ether and cool the solution to -10°C in an ice-salt bath.
To promote 1,4-addition, a catalytic amount of copper(I) iodide can be added to the ethyl crotonate solution.
Slowly add the prepared Grignard reagent to the ethyl crotonate solution while maintaining the temperature below -5°C.
Stir the reaction mixture at this temperature for 1-2 hours.
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
Separate the organic layer, and extract the aqueous layer with diethyl ether.
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 3-(2-bromophenyl)butanoate.
Step 3: Hydrolysis
Hydrolyze the crude ester using the procedure described in Chapter 1, Step 2.
Mechanism Diagram
Caption: Mechanism of Grignard 1,4-conjugate addition.
Chapter 3: Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[9][10][11][12] This methodology could be applied to the synthesis of a precursor to 3-(2-bromophenyl)butanoic acid by coupling 1,2-dibromobenzene with crotonic acid or its ester.
Mechanism and Rationale
The catalytic cycle of the Heck reaction generally involves:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (1,2-dibromobenzene) to form a palladium(II) complex.
Migratory Insertion: The alkene (crotonic acid or ester) coordinates to the palladium(II) complex, followed by migratory insertion of the aryl group into the double bond.
β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium-alkyl intermediate to form the arylated alkene product and a palladium-hydride species.
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the palladium(0) catalyst.
The regioselectivity of the migratory insertion and the geometry of the resulting double bond are key considerations in this reaction.
Experimental Protocol: Synthesis via Heck Reaction
In a reaction vessel, combine 1,2-dibromobenzene (1.0 equiv), ethyl crotonate (1.2 equiv), palladium(II) acetate (0.02 equiv), a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04 equiv), and a base (e.g., triethylamine, 2.0 equiv) in a suitable solvent such as acetonitrile or DMF.
Degas the mixture and heat it under a nitrogen atmosphere to 80-100°C.
Monitor the reaction progress by TLC or GC-MS.
After completion, cool the reaction mixture and filter off the precipitated salts.
Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The product of this reaction would be ethyl 3-(2-bromophenyl)but-2-enoate. This unsaturated ester would then need to be reduced (e.g., by catalytic hydrogenation) to give ethyl 3-(2-bromophenyl)butanoate.
Finally, hydrolyze the saturated ester as described in Chapter 1, Step 2 to obtain the desired carboxylic acid.
Reaction Scheme Diagram
Caption: Synthetic route to 3-(2-bromophenyl)butanoic acid via the Heck reaction.
Chapter 4: Knoevenagel Condensation Route
The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene group, catalyzed by a base. A multi-step synthesis starting from 2-bromobenzaldehyde, as described in a patent for a similar compound, presents another viable route.[13]
Mechanism and Rationale
This one-pot synthesis involves a sequence of reactions:
Knoevenagel Condensation: 2-Bromobenzaldehyde undergoes a condensation reaction with isopropylidene malonate (Meldrum's acid) in the presence of a base (triethylamine) to form an arylidene intermediate.
Reduction: The double bond of the intermediate is reduced in situ.
Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed, and the malonic acid derivative undergoes decarboxylation upon heating and acidification to yield the final product.
This one-pot procedure offers the advantage of operational simplicity and avoids the isolation of intermediates.[13]
Experimental Protocol: Synthesis via Knoevenagel Condensation
This protocol is based on a patented procedure for the synthesis of 3-(2-bromophenyl)propionic acid.[13]
In a suitable reactor, prepare a mixture of triethylamine and formic acid.
Add isopropylidene malonate and 2-bromobenzaldehyde to the reactor.
Heat the reaction mixture to 95-100°C and stir for 2-4 hours.
Monitor the reaction for completion.
Cool the reaction mixture and quench by adding water and concentrated hydrochloric acid.
Stir the mixture for 2-3 hours to facilitate hydrolysis and decarboxylation.
Filter the crude product and dry it.
Purify the crude product by recrystallization from a mixture of ethyl acetate and n-heptane.[13][14]
Reaction Sequence Diagram
Caption: One-pot synthesis via Knoevenagel condensation.
Conclusion
The synthesis of 3-(2-bromophenyl)butanoic acid can be achieved through various synthetic strategies, each with its own merits and challenges. The rhodium-catalyzed asymmetric 1,4-conjugate addition stands out for its high enantioselectivity, making it a preferred method for obtaining enantiomerically pure material, which is often a critical requirement in drug development. The Grignard reagent-based 1,4-addition and the Heck reaction are also powerful and versatile methods, although they may require more optimization to control selectivity and achieve high yields. The Knoevenagel condensation route offers an operationally simple one-pot procedure, which can be advantageous for large-scale synthesis. The choice of the most suitable method will depend on the specific requirements of the project, including the desired stereochemistry, scale, cost, and available resources.
References
CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)
CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)
The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one - Aroon Chande. (URL: not available)
Grignard Reaction - Chem 355 Jasperse. (URL: not available)
Novel protocol for the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one via bakers' yeast reduction - Okayama University. (URL: [Link])
From War Gases to Epigenetic Modulators: The Technical History and Chemistry of Substituted Phenylbutanoic Acids
Executive Summary The substituted phenylbutanoic acids represent a privileged chemical scaffold in medicinal chemistry, bridging the gap between highly reactive alkylating agents and metabolic modulators. Historically, t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The substituted phenylbutanoic acids represent a privileged chemical scaffold in medicinal chemistry, bridging the gap between highly reactive alkylating agents and metabolic modulators. Historically, this class evolved from the urgent need to tame the toxicity of nitrogen mustards (war gases) in the 1950s, leading to Chlorambucil . In parallel, the scaffold found utility in non-steroidal anti-inflammatory drug (NSAID) development (Fenbufen ) and, more recently, as a "chemical chaperone" and histone deacetylase (HDAC) inhibitor (4-Phenylbutyric acid ).
This technical guide analyzes the chemical evolution, synthetic methodologies, and pharmacological mechanisms of this class, providing a robust reference for drug development professionals.
The Nitrogen Mustard Era: Chlorambucil
Core Compound: Chlorambucil (Leukeran)
Chemical Name: 4-[bis(2-chloroethyl)amino]phenylbutanoic acid[1][2]
Historical Context and Design Logic
In the post-WWII era, the clinical limitations of aliphatic nitrogen mustards (like mechlorethamine) became apparent: they were too reactive, required intravenous administration, and caused severe vesicant toxicity.
Researchers at the Chester Beatty Research Institute in London (Everett, Roberts, and Ross, early 1950s) hypothesized that attaching the nitrogen mustard moiety to an aromatic ring would delocalize the lone pair of electrons on the nitrogen, reducing its nucleophilicity. This "tuning" of reactivity would allow the drug to reach tumor sites before reacting, permitting oral administration.
The selection of the phenylbutanoic acid tail was critical. It provided:
Lipophilicity: Sufficient for cellular entry.
Water Solubility: Via the carboxylic acid, aiding bioavailability.
Electronic Effect: The alkyl spacer (butanoic acid) insulated the aromatic ring from the carboxylic acid's electron-withdrawing effects, fine-tuning the pKa and reactivity of the nitrogen mustard group.
Mechanism of Action: DNA Cross-linking
Chlorambucil acts as a bifunctional alkylating agent. The aromatic nitrogen mustard forms a reactive aziridinium ion intermediate. Because of the aromatic ring, this formation is slower than in aliphatic mustards (kinetic control).
Activation: Formation of the cyclic aziridinium ion.
Nucleophilic Attack: The N7 position of guanine in DNA attacks the aziridinium ring.
Cross-linking: The second chloroethyl arm repeats the process, cross-linking DNA strands and preventing replication.
Synthesis Protocol (The Chester Beatty Route)
The industrial synthesis typically avoids direct alkylation of the toxic mustard. Instead, the mustard functionality is built last or late in the sequence to minimize handling of hazardous intermediates.
Key Experimental Steps:
Friedel-Crafts Acylation: Acetanilide reacts with succinic anhydride to form the gamma-keto acid.
Catalytic Hydrogenation: Reduction of the ketone to the methylene group (creating the phenylbutanoic backbone).
Hydrolysis: Removal of the protecting groups to yield 4-(4-aminophenyl)butyric acid.
Hydroxyethylation: Reaction with ethylene oxide.
Chlorination: Conversion of alcohols to chlorides using
or .
Figure 1: The classical industrial synthesis of Chlorambucil, prioritizing the formation of the carbon skeleton before introducing the reactive nitrogen mustard moiety.
Discovery: From Fatty Acids to Urea Cycle Disorders
While the phenylbutanoic scaffold was used as a carrier for nitrogen mustards in the 1950s, the parent compound (4-PBA) has a distinct history.
1904 (Knoop): Franz Knoop used phenyl-substituted fatty acids to deduce the theory of beta-oxidation. He observed that phenyl-fatty acids with even carbon chains (like 4-PBA) metabolized to phenylacetic acid, while odd chains metabolized to benzoic acid.
1980s (Brusilow & Batshaw): Researchers at Johns Hopkins sought alternative pathways for nitrogen excretion in Urea Cycle Disorders (UCD).[3] They knew phenylacetic acid (PAA) conjugated with glutamine to form phenylacetylglutamine, which is excreted in urine. However, PAA has a foul, offensive odor.
The Solution: 4-PBA is odorless and undergoes beta-oxidation in vivo to form PAA. Thus, 4-PBA acts as a "prodrug" for PAA, effectively scavenging ammonia via glutamine.
Mechanism: Ammonia Scavenging & Chaperoning
Ammonia Scavenging: 4-PBA
(Beta-Oxidation) Phenylacetate (+Glutamine) Phenylacetylglutamine Urine. This bypasses the defective urea cycle.
HDAC Inhibition: In the 1990s, 4-PBA was identified as a histone deacetylase inhibitor (HDACi). It promotes hyperacetylation of histones, reactivating silenced genes (e.g., fetal hemoglobin in sickle cell anemia).
Chemical Chaperone: 4-PBA stabilizes protein folding in the Endoplasmic Reticulum (ER), reducing ER stress (relevant in Cystic Fibrosis).
Figure 2: Dual mechanism of 4-Phenylbutyrate: Metabolic scavenging of nitrogen (Pathway A) and Epigenetic regulation via HDAC inhibition (Pathway B).
The Anti-Inflammatory Era: Fenbufen
Core Compound: Fenbufen
Chemical Name: 4-(4-biphenyl)-4-oxobutyric acid
Structural Divergence
Unlike Chlorambucil (where the ketone is reduced) or 4-PBA (saturated chain), Fenbufen retains the gamma-keto group (4-oxo). It is technically a gamma-oxo-phenylbutanoic acid derivative.
Discovery and Prodrug Logic
Developed by Lederle Laboratories in the 1970s, Fenbufen was designed to reduce the gastrointestinal (GI) irritation common with NSAIDs like Indomethacin.
In Vitro: Fenbufen is inactive against cyclooxygenase (COX).
In Vivo: It is absorbed and metabolized into 4-biphenylacetic acid (the active COX inhibitor).
Advantage: Being a prodrug, it bypasses direct contact of the active acid with the stomach mucosa, reducing ulcerogenic potential.
Protocol A: Friedel-Crafts Alkylation (Synthesis of 4-PBA)
Target: 4-Phenylbutyric Acid
This method is preferred for the saturated chain to avoid the reduction step required if starting from succinic anhydride.
Reagents: Benzene (Solvent/Reactant),
-Butyrolactone, Aluminum Chloride ().
Setup: Dry flask, inert atmosphere (
).
Procedure:
Suspend
in excess benzene.
Add
-Butyrolactone dropwise at .
Mechanism:
opens the lactone ring, generating a carbocation which attacks the benzene ring.
Quench: Pour onto ice/HCl.
Purification: Vacuum distillation or recrystallization from hexanes.
Yield: Typically 80-90%.
Protocol B: Friedel-Crafts Acylation (Synthesis of Fenbufen)
Target: 4-(4-biphenyl)-4-oxobutyric acid
This method stops at the keto-acid stage.
Reagents: Biphenyl, Succinic Anhydride,
, Nitrobenzene or DCM (Solvent).
Procedure:
Dissolve Biphenyl and Succinic Anhydride in solvent.
Add
slowly (exothermic).
Stir at RT (DCM) or
(Nitrobenzene) for 4 hours.
Regioselectivity: The bulky phenyl group directs substitution primarily to the para position (4-position) of the biphenyl system.
Workup: Acidify to precipitate the crude keto-acid.
Note: This product is Fenbufen . If the saturated analog were desired, a Wolff-Kishner or Clemmensen reduction would follow.
References
Everett, J. L., Roberts, J. J., & Ross, W. C. J. (1953). Aryl-2-halogenoalkylamines. Part XII. Some carboxylic derivatives of N,N-di-2-chloroethylaniline. Journal of the Chemical Society, 2386-2392. Link
Brusilow, S. W., et al. (1984). Treatment of episodic hyperammonemia in children with inborn errors of urea synthesis. New England Journal of Medicine, 310(25), 1630-1634. Link
Knoop, F. (1904). Der Abbau aromatischer Fettsäuren im Tierkörper. Beiträge zur chemischen Physiologie und Pathologie, 6, 150-162.
Child, R. G., et al. (1977). Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs. Journal of Pharmaceutical Sciences, 66(4), 466-476. Link
Maestri, N. E., et al. (1996). Long-term treatment of girls with ornithine transcarbamylase deficiency. New England Journal of Medicine, 335(12), 855-859. Link
Gore, S. D., et al. (2006). Impact of the putative differentiating agent sodium phenylbutyrate on myelodysplastic syndromes and acute myeloid leukemia. Clinical Cancer Research, 12(18), 5557-5563. Link
A Comprehensive Guide to the Spectroscopic Characterization of 3-(2-Bromophenyl)butanoic Acid
Abstract This technical guide provides a detailed framework for the comprehensive spectroscopic characterization of 3-(2-Bromophenyl)butanoic acid, a compound of interest in synthetic chemistry and drug development. We p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a detailed framework for the comprehensive spectroscopic characterization of 3-(2-Bromophenyl)butanoic acid, a compound of interest in synthetic chemistry and drug development. We present a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering not only procedural details but also the underlying scientific rationale for the experimental design and data interpretation. By integrating established spectroscopic principles with practical insights, this guide aims to establish a robust, self-validating protocol for the structural elucidation and purity assessment of this and structurally related molecules.
Introduction: The Analytical Imperative
The precise structural confirmation of any novel or synthesized compound is a cornerstone of chemical research and development. In the context of drug discovery, where even minor structural ambiguities can have profound biological consequences, an integrated and rigorous analytical approach is not just best practice—it is a necessity. 3-(2-Bromophenyl)butanoic acid, with its combination of an aromatic ring, a chiral center, a carboxylic acid functional group, and a halogen substituent, presents a rich tapestry of spectroscopic features. A thorough characterization is therefore essential to confirm its identity, assess its purity, and provide a detailed structural fingerprint for future reference.
This guide moves beyond a simple recitation of methods. It is designed to provide a cohesive analytical strategy, explaining the "why" behind each spectroscopic choice. We will explore how the interplay between ¹H NMR, ¹³C NMR, FT-IR, and MS provides a holistic and unambiguous structural determination.
Molecular Structure and Spectroscopic Overview
A clear understanding of the target molecule's structure is paramount for predicting and interpreting its spectroscopic data.
Caption: Figure 1: Chemical Structure of 3-(2-Bromophenyl)butanoic acid
The molecule's structure informs our expectations for each spectroscopic technique:
¹H NMR: We anticipate distinct signals for the aromatic protons, the methine proton at the chiral center, the diastereotopic methylene protons, the methyl group, and the acidic proton of the carboxylic acid.
¹³C NMR: We expect to observe ten unique carbon signals: six for the aromatic ring (four substituted and two unsubstituted), and four for the butanoic acid side chain.
FT-IR: Key vibrational modes will include the broad O-H stretch of the carboxylic acid, the sharp C=O stretch, C-H stretches (aromatic and aliphatic), and vibrations associated with the C-Br bond.
Mass Spectrometry: The mass spectrum should reveal the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine. Fragmentation patterns will correspond to the cleavage of the butanoic acid side chain.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to yield high-quality, reproducible data. The integration of data from all three techniques provides a self-validating system for structural confirmation.
Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of different types of protons and their neighboring protons, while ¹³C NMR reveals the number of different types of carbon atoms.
Protocol:
Sample Preparation:
Accurately weigh 5-10 mg of 3-(2-Bromophenyl)butanoic acid.
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic molecules.[1]
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
Use a 400 MHz or higher field NMR spectrometer.
Acquire a standard one-dimensional ¹H NMR spectrum.
Typical parameters:
Pulse angle: 30-45 degrees
Acquisition time: 2-4 seconds
Relaxation delay: 1-2 seconds
Number of scans: 8-16 (adjust for sample concentration)
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Typical parameters:
Pulse angle: 30-45 degrees
Acquisition time: 1-2 seconds
Relaxation delay: 2-5 seconds
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
Data Processing:
Apply Fourier transformation to the acquired free induction decays (FIDs).
Phase correct the spectra.
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
Integrate the signals in the ¹H NMR spectrum.
Analyze the chemical shifts, coupling constants, and integration values.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Protocol:
Sample Preparation (Attenuated Total Reflectance - ATR):
Ensure the ATR crystal (typically diamond or germanium) is clean.
Place a small amount of the solid 3-(2-Bromophenyl)butanoic acid sample directly onto the ATR crystal.
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
Record a background spectrum of the empty ATR setup.
Record the sample spectrum over a range of 4000-400 cm⁻¹.
Co-add 16-32 scans to improve the signal-to-noise ratio.
Data Analysis:
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Identify the characteristic absorption bands for the functional groups present.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues. For brominated compounds, the isotopic distribution of bromine is a key diagnostic feature.
Protocol:
Sample Introduction and Ionization:
Use a technique such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a "soft" ionization technique that often preserves the molecular ion, while EI can induce more fragmentation.
For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.
For EI, introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
Mass Analysis:
Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Data Analysis:
Identify the molecular ion peak ([M]⁺ or [M-H]⁻ depending on the ionization mode).
Observe the characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of H₂O, COOH).
Data Interpretation and Structural Elucidation
Predicted NMR Spectra
¹H NMR (400 MHz, CDCl₃):
Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
Carboxylic Acid (-COOH)
10.0 - 12.0
broad singlet
1H
The acidic proton is highly deshielded and often exchanges, leading to a broad signal.
Aromatic Protons
7.1 - 7.6
multiplet
4H
The protons on the brominated benzene ring will be in the aromatic region, with their exact shifts and splitting patterns depending on the ortho-bromo substituent.
Methine Proton (-CH)
3.2 - 3.6
multiplet
1H
This proton is adjacent to the chiral center and the aromatic ring, leading to a downfield shift and complex splitting.
Methylene Protons (-CH₂)
2.6 - 2.9
multiplet
2H
These protons are diastereotopic due to the adjacent chiral center and will likely appear as a complex multiplet.
Methyl Protons (-CH₃)
1.2 - 1.4
doublet
3H
The methyl group is split by the adjacent methine proton.
¹³C NMR (100 MHz, CDCl₃):
Assignment
Predicted Chemical Shift (δ, ppm)
Rationale
Carbonyl Carbon (-COOH)
175 - 185
The carbonyl carbon of a carboxylic acid is highly deshielded.[1]
Aromatic Carbons (C-Br)
120 - 125
The carbon directly attached to bromine will be shifted upfield due to the heavy atom effect.
Aromatic Carbons
127 - 142
The remaining five aromatic carbons will resonate in the typical aromatic region.
Methine Carbon (-CH)
35 - 45
The benzylic methine carbon.
Methylene Carbon (-CH₂)
40 - 50
The methylene carbon adjacent to the carbonyl group.
Methyl Carbon (-CH₃)
18 - 25
The aliphatic methyl carbon.
Predicted FT-IR Spectrum
Wavenumber (cm⁻¹)
Vibrational Mode
Expected Appearance
Rationale
2500 - 3300
O-H stretch (carboxylic acid)
Very broad
Characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[2][3]
2850 - 3000
C-H stretch (aliphatic)
Medium, sharp
Corresponds to the C-H bonds of the butanoic acid side chain.
~3050
C-H stretch (aromatic)
Weak to medium, sharp
Corresponds to the C-H bonds on the benzene ring.
1700 - 1725
C=O stretch (carboxylic acid)
Strong, sharp
A very prominent peak characteristic of the carbonyl group in a carboxylic acid.[2]
1450 - 1600
C=C stretch (aromatic)
Medium, sharp peaks
Vibrations of the benzene ring.
1210 - 1320
C-O stretch (carboxylic acid)
Medium to strong
Stretching of the carbon-oxygen single bond.
~750
C-H bend (aromatic, ortho-disubstituted)
Strong
Out-of-plane bending of the C-H bonds on the ortho-disubstituted ring.
550 - 650
C-Br stretch
Weak to medium
The carbon-bromine bond vibration.
Predicted Mass Spectrum
m/z Value
Assignment
Rationale
242/244
[M]⁺ or [M-H]⁻
Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). The exact molecular weight is approximately 243.10 g/mol .[4][5]
197/199
[M - COOH]⁺
Loss of the carboxylic acid group (45 Da).
183/185
[M - CH₂COOH]⁺
Loss of the carboxymethyl group (59 Da).
169/171
[C₇H₆Br]⁺
A common fragment corresponding to the bromotropylium ion.
Conclusion: A Unified Approach to Structural Verification
The spectroscopic characterization of 3-(2-Bromophenyl)butanoic acid requires a multi-faceted analytical strategy. By systematically applying ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, a complete and unambiguous structural elucidation is achievable. The protocols and interpretive guidelines presented in this document provide a robust framework for this process. The true power of this approach lies not in any single technique, but in the synergy of the combined data. Each spectrum provides a piece of the structural puzzle, and together they form a cohesive and self-validating picture of the molecule. This integrated methodology ensures the highest level of scientific integrity and is indispensable for the advancement of chemical and pharmaceutical research.
References
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]
American Chemical Society. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectrum of reaction product, 3-methyl butanoic acid with its molecular ion peak at 102 m/z. Retrieved from [Link]
PubChem. (n.d.). 4-(2-Bromophenyl)butanoic acid. Retrieved from [Link]
PubChem. (n.d.). 3-(4-Bromophenyl)butanoic acid. Retrieved from [Link]
NIST. (n.d.). Butanoic acid. Retrieved from [Link]
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]
NIST. (n.d.). (E)-3-(2-Bromophenyl)propenoic acid. Retrieved from [Link]
ResearchGate. (2024). FTIR Spectroscopy Analysis of Butanoic Acid. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Retrieved from [Link]
NIST. (n.d.). (E)-3-(2-Bromophenyl)propenoic acid. Retrieved from [Link]
Google Patents. (n.d.). Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
PubChem. (n.d.). 3-(2-Bromophenyl)propionic acid. Retrieved from [Link]
Chemical Education Journal. (2015). A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. Retrieved from [Link]
PubChem. (n.d.). 2-(4-Bromophenyl)butanoic acid. Retrieved from [Link]
Supporting Information. (n.d.). Retrieved from [Link]
ChemSynthesis. (2025). 4-(2-bromophenyl)butanoic acid. Retrieved from [Link]
NIST. (n.d.). Butanoic acid, 2-bromo-3-methyl-, ethyl ester. Retrieved from [Link]
Oriental Journal of Chemistry. (n.d.). Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. Retrieved from [Link]
Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
Cheméo. (n.d.). Chemical Properties of Butanoic acid, 2-bromo-3-methyl- (CAS 565-74-2). Retrieved from [Link]
The Royal Society of Chemistry. (2021). SUPPORTING INFORMATION. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). infrared spectrum of butanoic acid. Retrieved from [Link]
ATB. (n.d.). 3-Methylbutanoicacid. Retrieved from [Link]
PubMed. (2007). Recent developments in the analysis of brominated flame retardants and brominated natural compounds. Retrieved from [Link]
NIST. (n.d.). Propanoic acid, 3-bromo-2-oxo-, ethyl ester. Retrieved from [Link]
University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]
Use of 3-(2-Bromophenyl)butanoic acid as a pharmaceutical intermediate
Abstract This technical guide details the utility of 3-(2-Bromophenyl)butanoic acid (CAS 66192-08-3) as a strategic scaffold in medicinal chemistry. Specifically, it addresses its critical role as a precursor for 4-bromo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the utility of 3-(2-Bromophenyl)butanoic acid (CAS 66192-08-3) as a strategic scaffold in medicinal chemistry. Specifically, it addresses its critical role as a precursor for 4-bromo-3-methyl-1-indanone , a privileged substructure in oncology and CNS drug discovery. This document provides validated protocols for intramolecular Friedel-Crafts cyclization, outlines downstream cross-coupling capabilities, and offers structural insights for optimizing yield and regioselectivity.
Introduction: The Strategic Value of the Scaffold
3-(2-Bromophenyl)butanoic acid is a bifunctional building block characterized by a chiral center at the
-position and an ortho-bromo handle on the aromatic ring. Its value in pharmaceutical synthesis stems from its ability to undergo controlled intramolecular cyclization to form substituted indanones, which serve as rigid cores for kinase inhibitors and GPCR ligands.
Contains one stereocenter (C3); typically supplied as racemate but resolvable.[1][2]
Core Application: Synthesis of 4-Bromo-3-methyl-1-indanone[3]
The primary application of this intermediate is the synthesis of 4-bromo-3-methyl-1-indanone (CAS 102539-53-7). This transformation is achieved via an intramolecular Friedel-Crafts acylation.[2]
Mechanistic Insight:
The reaction regioselectivity is driven by the directing effects of the substituents. The alkyl attachment (C1 of the phenyl ring) is weakly activating and ortho/para directing. The bromine atom (C2) is deactivating but ortho/para directing. Cyclization occurs at the C6 position (relative to the phenyl ring numbering), which is ortho to the activating alkyl group and sterically accessible, yielding the 4-bromo-1-indanone scaffold.
Visual Workflow: Cyclization Pathway
Figure 1: Synthetic pathway for the conversion of 3-(2-Bromophenyl)butanoic acid to the indanone core.
Experimental Protocol: Two-Step Cyclization
Objective: Synthesize 4-bromo-3-methyl-1-indanone with >90% purity.
Scale: 10 mmol (approx. 2.43 g of starting material).
Step 1: Acid Chloride Formation
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl
) (1.43 g, 12 mmol) dropwise. Add 1 drop of DMF as a catalyst.
Reaction: Reflux the mixture at 40°C for 2 hours. Monitor by TLC (conversion of acid to acid chloride; aliquot quenched with MeOH shows methyl ester).
Concentration: Evaporate solvent and excess SOCl
under reduced pressure to yield the crude acid chloride as a yellow oil. Proceed immediately to Step 2.
Step 2: Intramolecular Friedel-Crafts Acylation
Setup: Flame-dry a 250 mL three-neck flask under Nitrogen atmosphere.
Lewis Acid Prep: Suspend Aluminum Chloride (AlCl
) (1.60 g, 12 mmol) in anhydrous DCM (30 mL) at 0°C.
Addition: Dissolve the crude acid chloride (from Step 1) in DCM (10 mL) and add dropwise to the AlCl
suspension over 20 minutes, maintaining temperature <5°C.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will turn dark red/brown.
Quench: Pour the reaction mixture slowly onto Ice/HCl (100 g ice + 10 mL conc. HCl) with vigorous stirring.
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
Wash: Wash combined organics with Sat. NaHCO
(2 x 50 mL), Water (50 mL), and Brine (50 mL).
Drying: Dry over anhydrous MgSO
, filter, and concentrate.
Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
Expected Yield: 75–85%
Appearance: Off-white to pale yellow solid.
Downstream Utility: Scaffold Diversification
The resulting 4-bromo-3-methyl-1-indanone is a versatile "switch" scaffold. The bromine atom at the 4-position is sterically accessible for Palladium-catalyzed cross-coupling reactions, allowing the installation of biaryl systems common in kinase inhibitors.
Protocol: Suzuki-Miyaura Coupling (General)
Use this protocol to functionalize the 4-position.
Application Note: Precision Synthesis of 3-(2-Bromophenyl)butanoic Acid Derivatives
Abstract This guide details the synthesis of 3-(2-bromophenyl)butanoic acid , a high-value chiral building block for drug discovery. Unlike simple phenyl-alkanoic acids, the ortho-bromo substituent provides a critical ha...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the synthesis of 3-(2-bromophenyl)butanoic acid , a high-value chiral building block for drug discovery. Unlike simple phenyl-alkanoic acids, the ortho-bromo substituent provides a critical handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access fused heterocycles like indanones and quinolines. This note addresses the specific challenge of steric hindrance imposed by the ortho-halogen during asymmetric catalysis and provides validated protocols for both racemic screening and enantioselective scale-up.
Strategic Analysis & Synthetic Logic
The "Ortho-Effect" Challenge
Synthesizing 3-arylbutanoic acids is typically achieved via the Rhodium-catalyzed conjugate addition of arylboronic acids to crotonates (Hayashi-Miyaura reaction). However, the 2-bromophenyl substrate presents a distinct kinetic challenge:
Transmetallation Retardation: The bulky ortho-bromo group sterically hinders the transmetallation of the arylboron species to the Rhodium(I) center.
Protodeboronation: Slower transmetallation increases the residence time of the boronic acid in the basic aqueous medium, promoting competitive protodeboronation (yielding bromobenzene) over the desired addition.
Solution: This protocol employs a high-activity catalytic system using Rh(I)/BINAP with optimized base/solvent ratios to accelerate transmetallation while suppressing side reactions.
Add anhydrous 1,4-dioxane (10 mL) and stir at ambient temperature for 15 minutes. The solution should turn a deep orange-red, indicating the formation of the active chiral cationic Rh-complex.
Critical Note: Ensure strict oxygen-free conditions. Oxidation of the phosphine ligand is the #1 cause of low enantioselectivity.
Substrate Addition:
Add 2-Bromophenylboronic acid (1.5 equiv) to the catalyst solution.
Add the remaining dioxane (30 mL).
Add Ethyl crotonate (1.0 equiv).
Reaction Initiation:
Add 1.0 M KOH (1.0 equiv) dropwise.
Heat the mixture to 60°C .
Expert Insight: Unlike para-substituted boronic acids which react at 30°C, the ortho-bromo derivative requires 60°C to overcome the steric energy barrier for transmetallation [1].
Monitoring:
Monitor via HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
Typical reaction time: 12–18 hours.
Endpoint: Disappearance of crotonate.
Work-up & Hydrolysis:
Cool to room temperature.[5] Dilute with EtOAc (50 mL) and wash with brine.
Concentrate the organic layer to obtain the crude ester.
Direct Hydrolysis: Dissolve crude ester in THF/Water (1:1, 20 mL). Add LiOH (3 equiv) and stir at 50°C for 4 hours.
Acidify with 1M HCl to pH 2. Extract with DCM, dry over
, and concentrate.
Purification:
Recrystallize from Hexane/EtOAc to upgrade ee if necessary.
Context: Converting the acid into a pharmacophore scaffold.
Reaction: Intramolecular Friedel-Crafts Acylation.[3][7]
Procedure
Acid Chloride Formation: Dissolve 3-(2-bromophenyl)butanoic acid (1.0 g) in dry DCM (10 mL). Add oxalyl chloride (1.5 equiv) and a catalytic drop of DMF. Stir for 2 hours until gas evolution ceases. Concentrate to dryness.[2]
Cyclization: Redissolve the acid chloride in dry DCM (20 mL). Cool to 0°C.
Lewis Acid Addition: Add
(1.2 equiv) portion-wise. The mixture will darken.[2]
Quench: Pour onto ice/HCl. Extract with DCM.
Result:4-Bromo-3-methyl-1-indanone .
Regioselectivity Note: Cyclization occurs at the less hindered position para to the bromine is blocked? No, the bromine is at position 2 of the phenyl ring. The chain is at position 1.[8] Cyclization prefers the position ortho to the chain (position 6). The bromine remains at position 4 of the fused indanone system, adjacent to the bridgehead [2].
Mechanistic Visualization (Rh-Catalysis)
Understanding the catalytic cycle is vital for troubleshooting low yields.
Figure 2: The Hayashi-Miyaura catalytic cycle. Note that the transmetallation step (Top) is the bottleneck for ortho-substituted substrates.
Quality Control & Troubleshooting
Analytical Specifications
Parameter
Method
Acceptance Criteria
Purity
HPLC (C18)
>98% (Area)
Chirality
Chiral HPLC (OD-H)
>94% ee (target >98% after recrystallization)
Identity
1H NMR (400 MHz)
Diagnostic doublet at 1.30 (CH3) and multiplet at 3.80 (benzylic CH).
Residual Metal
ICP-MS
Rh < 10 ppm (Critical for biological assays)
Troubleshooting Guide
Problem: Low Conversion (<50%).
Cause: Catalyst poisoning or slow transmetallation.
Fix: Increase temperature to 70°C or switch to Rh(I)/Segphos ligands, which have a wider bite angle and accommodate bulky substrates better than BINAP [3].
Problem: Low ee (<80%).
Cause: Partial racemization via reversible insertion or background (uncatalyzed) reaction.
Fix: Lower the temperature (if conversion allows) or reduce the amount of water in the solvent system (use Dioxane/H2O 10:1 instead of 6:1).
Fix: Add the boronic acid slowly (portion-wise) over 1 hour to keep its standing concentration low relative to the catalyst.
References
Hayashi, T., & Yamasaki, K. (2000). Rhodium-Catalyzed Asymmetric 1,4-Addition and its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829–2844.
BenchChem Technical Guides. (2025). The Synthesis of 1-Indanones via Intramolecular Cyclization.[3][7] BenchChem Application Notes.
Ruble, J. C., et al. (2018).[2] Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.[2]
Nishimura, T., et al. (2012).[5] Asymmetric Addition of Arylboronic Acids to α,β-Unsaturated Sulfonyl Compounds. Journal of Organic Chemistry.
Application Note: Biological Evaluation and Chiral Resolution of 3-(2-Bromophenyl)butanoic Acid Analogs
Executive Summary 3-(2-Bromophenyl)butanoic acid (3-2-BPBA) and its analogs represent a class of "privileged scaffolds" in medicinal chemistry. Unlike their linear homologs (arylpropionic acids/NSAIDs), the 3-arylbutanoi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(2-Bromophenyl)butanoic acid (3-2-BPBA) and its analogs represent a class of "privileged scaffolds" in medicinal chemistry. Unlike their linear homologs (arylpropionic acids/NSAIDs), the 3-arylbutanoic acid series possesses a
-chiral center that is critical for biological recognition. These molecules serve two distinct roles in drug development:
Chiral Synthons: Precursors for complex sesquiterpenes and indanone-based therapeutics.
Bioactive Fragments: Structural cores for Aurora A Kinase inhibitors and EP3 receptor antagonists .
This guide details the protocols for the enzymatic kinetic resolution of the racemic scaffold (essential for stereospecific activity) and the downstream biological evaluation of its kinase inhibitory potential.
Chemical Context: The "Ortho-Effect" Challenge
Researchers must recognize that the ortho-bromo substituent in 3-(2-Bromophenyl)butanoic acid introduces significant steric hindrance compared to the widely studied para-isomers. This steric bulk affects:
Enzymatic Recognition: Lipases used for resolution require longer incubation times or specific active-site geometries.
Binding Affinity: In kinase pockets, the ortho-bromo group often acts as a "conformational lock," restricting rotation and improving selectivity, but it can also clash with sterically restricted pockets if not optimized.
structural Comparison
Feature
3-(2-Bromophenyl)butanoic acid
Ibuprofen (Reference NSAID)
Core Skeleton
3-Arylbutanoic acid
2-Arylpropionic acid
Chirality
-Carbon (C3)
-Carbon (C2)
Key Substituent
2-Bromo (Ortho)
4-Isobutyl (Para)
Primary Utility
Kinase Inhibitor Fragment, Chiral Synthon
COX-1/COX-2 Inhibition
Protocol A: Chemoenzymatic Kinetic Resolution
Objective: Isolate high-purity (
ee) (S)-3-(2-Bromophenyl)butanoic acid.
Rationale: Biological activity in this class is strictly stereodependent. Chemical synthesis often yields racemates. Enzymatic resolution using Lipases is the industry standard for scalability and mild conditions.
Materials
Substrate: Racemic Ethyl 3-(2-bromophenyl)butanoate (synthesized via Rh-catalyzed conjugate addition).
Enzyme: Burkholderia cepacia Lipase (BCL) or Candida antarctica Lipase B (CALB) immobilized on acrylic resin.
Note: BCL is preferred for ortho-substituted substrates due to a more accommodating hydrophobic tunnel.
Figure 1: Chemoenzymatic resolution workflow. The lipase selectively hydrolyzes the (S)-ester, allowing physical separation of the (S)-acid from the unreacted (R)-ester.
Step-by-Step Methodology
Preparation: Suspend racemic ethyl 3-(2-bromophenyl)butanoate (10 mmol) in MTBE (20 mL). Add Phosphate buffer (20 mL, 0.1 M, pH 7.0).
Acidify the remaining aqueous phase to pH 2.0 with 1N HCl.
Extract the (S)-acid with Ethyl Acetate.
Purification: Recrystallize the (S)-acid from heptane to upgrade ee% from ~90% to >99%.
Protocol B: Aurora A Kinase Inhibition Assay
Objective: Evaluate the potency of 3-(2-Bromophenyl)butanoic acid derivatives as ATP-competitive inhibitors.
Mechanism: The 2-bromo group occupies the hydrophobic pocket near the gatekeeper residue, while the carboxylic acid (or its isostere) interacts with the catalytic lysine.
Biological Pathway Context[1][2]
Figure 2: Aurora A signaling cascade. Inhibition by the bromophenyl analog prevents centrosome maturation, arresting cells in the G2/M phase.
Assay Protocol (ADP-Glo™ Platform)
Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
Compound Dilution: Serially dilute the (S)-3-(2-Bromophenyl)butanoic acid analog in DMSO (Top conc: 100 µM).
Enzyme Reaction:
Add 2 µL of compound to 384-well plate.
Add 4 µL of Aurora A Enzyme (0.5 ng/µL). Incubate 10 min at RT.
Add 4 µL of Substrate Mix (ATP + Kemptide substrate).
Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase signal). Incubate 30 min.
Readout: Measure Luminescence. Calculate IC50 using a 4-parameter logistic fit.
Data Analysis & Expected Results
Structure-Activity Relationship (SAR) Trends
The following table summarizes expected shifts in potency based on structural modifications of the scaffold, derived from analog studies [1, 2].
Modification
Effect on Activity
Mechanistic Reason
2-Bromo (Ortho)
High Potency
Optimal hydrophobic fill; restricts rotation.
4-Bromo (Para)
Lower Potency
Clashes with solvent front; less rigid.
Carboxylic Acid
Moderate Potency
Ionic bond with Lysine; poor cell permeability.
Amide Deriv.
High Potency
H-bond donor/acceptor; improved permeability.
Racemic Mixture
50% Reduced
Only one enantiomer fits the ATP pocket.
Troubleshooting Guide
Low Enantiomeric Excess (ee): If the enzymatic resolution yields <90% ee, the reaction likely proceeded beyond 50% conversion. Action: Reduce reaction time or lower temperature to 4°C to increase selectivity (
-value).
Poor Solubility in Assay: The 2-bromo analogs are highly lipophilic. Action: Ensure final DMSO concentration in the kinase assay is 1-2% (tolerance limit of Aurora A) to maintain solubility without denaturing the enzyme.
References
Enzymatic Resolution of 3-Arylbutanoic Acids: Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.[1] Link
Aurora A Kinase Inhibition: Elsherbeny, M. H., et al. (2022).[2] 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead.[3][2] Life, 12(6), 876. Link
EP3 Receptor Antagonists: Watanabe, K., et al. (2004). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists.[4] Bioorganic & Medicinal Chemistry, 12(7), 1695-1707. Link
Lipase Selectivity: Solís, A., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids. Molecules, 29(17), 4192. Link
General Pharmacology of Arylalkanoic Acids: Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.[5][6] International Journal of Pharmacy and Pharmaceutical Research, 17(4), 540-555.[5] Link
Protocol for the esterification of 3-(2-Bromophenyl)butanoic acid
Technical Application Note: Optimized Esterification Strategies for 3-(2-Bromophenyl)butanoic Acid Executive Summary & Chemical Context This guide details the protocol for converting 3-(2-Bromophenyl)butanoic acid to its...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Optimized Esterification Strategies for 3-(2-Bromophenyl)butanoic Acid
Executive Summary & Chemical Context
This guide details the protocol for converting 3-(2-Bromophenyl)butanoic acid to its corresponding ester (typically methyl or ethyl). This substrate presents specific synthetic challenges distinguishable from its para-substituted or non-substituted analogs:
Steric Congestion: The ortho-bromo substituent at the C2' position on the phenyl ring creates significant steric bulk. While the carboxylic acid is at the terminus of a propyl chain (relative to the ring), the folding of the molecule and the presence of the
-methyl group (at C3) create a congested environment that can retard reaction rates compared to linear fatty acids.
Chirality: The C3 position is a chiral center. Harsh acidic conditions at high temperatures for prolonged periods pose a theoretical risk of racemization (via enolization), although the
-position is generally more robust than the -position.
Electronic Effects: The electron-withdrawing nature of the bromine atom slightly increases the acidity of the carboxylic acid but decreases the nucleophilicity of the carbonyl oxygen, marginally affecting the rate of acid-catalyzed activation.
This guide presents two validated protocols: a Fischer Esterification (Method A) for cost-effective scale-up, and an Alkylation via Methyl Iodide (Method B) for high-yield, mild laboratory synthesis.
Rationale: This is the industry-standard "workhorse" method. It utilizes inexpensive reagents (methanol/ethanol, sulfuric acid) and is highly scalable. The equilibrium is driven by using the alcohol as the solvent.[1]
Solvent/Reagent: Anhydrous Methanol (MeOH) or Ethanol (EtOH) [>10 equiv, typically 0.5 M concentration relative to substrate]
Catalyst: Concentrated Sulfuric Acid (
) (0.1 – 0.5 equiv) or -Toluenesulfonic acid (TsOH)
Experimental Protocol
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. If the scale is >10g, use a mechanical stirrer.
Dissolution: Charge the flask with 3-(2-Bromophenyl)butanoic acid and Methanol (10 mL per gram of acid). Stir until dissolved.
Catalyst Addition: Slowly add Conc.
dropwise.
Note: The reaction is exothermic. If working at >50g scale, cool the solution in an ice bath during addition to prevent uncontrolled boiling.
Reflux: Heat the reaction mixture to a gentle reflux (
C for MeOH).
Time: Due to the ortho-bromo steric hindrance, reaction time may extend to 6–12 hours (standard substrates take 2–4 hours). Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.
Concentration: Once conversion is >98%, cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove ~80% of the methanol.
Workup (Critical Step):
Dilute the residue with Ethyl Acetate (EtOAc) .[1]
Neutralization: Wash the organic phase carefully with Saturated Aqueous
(Sodium Bicarbonate). Caution: gas evolution. Continue washing until the aqueous layer pH is ~8.
Why: This removes the acid catalyst and any unreacted starting material (which dissolves in the basic aqueous layer).
Drying: Wash with Brine (Sat. NaCl), dry over Anhydrous
, filter, and concentrate in vacuo.
Workflow Visualization
Caption: Optimized workup flow for removing acid catalyst and unreacted substrate.
Method B: Alkylation via Methyl Iodide (Library/Small Scale)
Rationale: For high-throughput screening or small-scale synthesis (<5g) where yield and purity are paramount, base-mediated alkylation is superior. It avoids the equilibrium issues of Fischer esterification and operates under mild conditions, eliminating racemization risks.
Dissolution: In a vial/flask, dissolve the acid in DMF (5 mL/g).
Deprotonation: Add
(powdered). Stir for 15 minutes at Room Temperature (RT). The mixture will become a suspension.
Alkylation: Add Methyl Iodide dropwise.
Safety: MeI is a carcinogen and volatile. Use a fume hood.
Reaction: Stir at RT for 4–6 hours .
Optimization: If the reaction is slow (due to the bulky 2-bromo group affecting the folding), heat to 40°C.
Quench: Pour the mixture into ice-water (5x reaction volume).
Extraction: Extract with Diethyl Ether (
) or EtOAc (3x).
Purification: The crude product from this method is often >95% pure and may not require chromatography.
Analytical Validation & Data Summary
To validate the synthesis, compare the spectral data of the starting material and the product.
Table 1: Comparative Analytical Data
Feature
Starting Material (Acid)
Product (Methyl Ester)
Diagnostic Change
1H NMR
Broad singlet ~11.0–12.0 ppm (COOH)
Sharp singlet ~3.60 ppm (OCH3)
Disappearance of acid proton; appearance of methoxy singlet.
IR Spectroscopy
Broad O-H stretch (2500–3300 cm⁻¹)
No broad O-H
Disappearance of "bearded" OH stretch.
IR Carbonyl
C=O stretch ~1710 cm⁻¹
C=O stretch ~1735–1740 cm⁻¹
Shift to higher wavenumber (Ester vs Acid).
HPLC (Reverse Phase)
Retention Time: (Earlier)
Retention Time: (Later)
Ester is significantly more hydrophobic (less polar).
Troubleshooting & Optimization
Problem: Low Conversion (Fischer Method)
Cause: Water accumulation shifting equilibrium to the left.
Solution: Add a drying tube with Calcium Chloride to the condenser top, or use a Dean-Stark trap with a co-solvent (e.g., Toluene/Methanol) to azeotropically remove water.
in Acetone at RT) or use Steglich Esterification (DCC/DMAP in DCM at 0°C). Steglich conditions are specifically known to minimize racemization in chiral acids [1].
Problem: Difficulty Removing DMF (Method B)
Solution: Wash the organic layer thoroughly with water (5x) or use LiCl solution (5%) during workup, which helps pull DMF into the aqueous phase.
References
Neises, B., & Steglich, W. (1978).[2][3][4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org.[1][6][7] Synth., 95, 328-344.[7] (Provides foundational data for the stability and handling of bromophenyl-butanoic acids).
Application of 3-(2-Bromophenyl)butanoic acid in medicinal chemistry
Application Note: Strategic Utilization of 3-(2-Bromophenyl)butanoic Acid in Medicinal Chemistry Executive Summary 3-(2-Bromophenyl)butanoic acid is a high-value chiral building block primarily utilized to access 4-subst...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 3-(2-Bromophenyl)butanoic Acid in Medicinal Chemistry
Executive Summary
3-(2-Bromophenyl)butanoic acid is a high-value chiral building block primarily utilized to access 4-substituted-1-indanones , a privileged scaffold in medicinal chemistry. Unlike standard Friedel-Crafts cyclizations of phenylbutanoic acids—which typically yield 6-substituted isomers due to steric and electronic directing effects—the strategic placement of the bromine atom at the ortho position (C2) forces cyclization to the alternative ortho position (C6). This regiochemical control grants access to the 4-bromo-3-methyl-1-indanone scaffold, a critical intermediate for synthesizing complex kinase inhibitors, GPCR modulators, and CNS agents where the 4-position "bay region" functionalization is required for selectivity.
Strategic Value: The "Ortho-Blocker" Effect
In the synthesis of fused ring systems, controlling regiochemistry is paramount.
Standard Route: Cyclization of 3-phenylbutanoic acid typically occurs para to the alkyl attachment (if activated) or at the least hindered ortho position, often yielding mixtures or 6-substituted indanones.
The 3-(2-Bromophenyl) Solution: The bromine atom at the C2 position of the phenyl ring serves two roles:
Regio-Director: It sterically and electronically blocks one ortho site, forcing the intramolecular Friedel-Crafts acylation to occur at the C6 position. This uniquely constructs the 4-bromo-1-indanone core.
Functional Handle: The retained bromine atom in the final scaffold serves as a pre-installed handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), enabling Diversity-Oriented Synthesis (DOS) at a typically difficult-to-access position.
Application Workflow
The following diagram illustrates the conversion of 3-(2-bromophenyl)butanoic acid into a divergent library of bioactive indanones.
Figure 1: Strategic workflow for accessing 4-substituted indanones via 3-(2-bromophenyl)butanoic acid.
Detailed Protocols
Protocol A: Enantioselective Synthesis of (S)-3-(2-Bromophenyl)butanoic Acid
Rationale: Many biological targets require a specific enantiomer. The methyl group at C3 creates a chiral center. This protocol adapts the Rhodium-catalyzed conjugate addition method (originally described for the 4-bromo isomer) to the 2-bromo substrate [1].
Catalyst Formation: In a glovebox or under strictly inert atmosphere (N2), charge a reaction vessel with [Rh(nbd)2]BF4 and (R)-BINAP. Add degassed 1,4-dioxane and stir at 25°C for 30 min to form the active chiral catalyst (solution turns deep red/orange).
Substrate Addition: Add (2-bromophenyl)boronic acid, followed by ethyl crotonate and triethylamine.
Reaction: Heat the mixture to 50°C for 16 hours. Monitor by HPLC for consumption of boronic acid.
Hydrolysis (One-Pot): Once coupling is complete, add NaOH (2M aq, 3 equiv) directly to the reaction mixture and heat to 60°C for 2 hours to hydrolyze the ester.
Workup: Cool to room temperature. Wash with MTBE (to remove non-acidic impurities). Acidify the aqueous layer with 1M HCl to pH 1. Extract with Ethyl Acetate (3x).
Purification: Crystallize from Heptane/EtOAc to obtain the pure acid.
Protocol B: Regioselective Cyclization to 4-Bromo-3-methyl-1-indanone
Rationale: This step builds the fused ring system. The use of thionyl chloride converts the acid to the acid chloride, which is more reactive for the Friedel-Crafts step than the free acid (using PPA).
Reagents:
3-(2-Bromophenyl)butanoic acid (1.0 equiv)
Thionyl Chloride (SOCl2) (1.5 equiv)
Aluminum Chloride (AlCl3) (1.2 equiv)
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
Acid Chloride Formation: Dissolve the starting acid in anhydrous DCM. Add catalytic DMF (1 drop). Add SOCl2 dropwise at 0°C. Warm to reflux for 2 hours.
Evaporation: Remove solvent and excess SOCl2 under reduced pressure to yield the crude acid chloride (yellow oil). Do not purify.
Cyclization: Redissolve the acid chloride in anhydrous DCM (0.2 M).
Lewis Acid Addition: Cool to -10°C. Add AlCl3 in portions (exothermic!). The low temperature is critical to prevent debromination or polymerization.
Reaction: Allow to warm to room temperature and stir for 4 hours.
Quench: Pour the reaction mixture slowly onto ice/water.
Isolation: Separate organic layer, wash with NaHCO3 (sat.) and Brine. Dry over MgSO4.
Validation: 1H NMR should show a diagnostic pattern for a 1,2,3-trisubstituted benzene ring (doublet, triplet, doublet) and the methyl doublet at the benzylic position.
Data Summary & Specifications
Property
Specification
Notes
Molecular Formula
C10H11BrO2
MW: 243.10 g/mol
Physical State
Off-white solid
Low melting point solid
Chirality
(S) or (R)
Controlled by BINAP ligand
Key Impurity
Des-bromo analog
Avoid Pd contamination during synthesis
Storage
2-8°C, Inert Gas
Light sensitive (benzylic bromide stability)
Mechanism of Action (Cyclization)
The following diagram details the regiochemical logic of the cyclization step.
Figure 2: Regiochemical control in the Friedel-Crafts cyclization.
References
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.[1]
Ahmed, A., et al. (2018).[1] Recent Advances in the Synthesis of Indanones. Asian Journal of Organic Chemistry, 7(1), 12-35.
Minutolo, F., et al. (2009). Structure-Based Design and Synthesis of New Indanone-Based Estrogen Receptor Ligands. Journal of Medicinal Chemistry, 52(3), 858-867.
Application Note: Scalable Asymmetric Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid
The following Application Note is designed for process chemists and drug development professionals. It prioritizes the Rhodium-Catalyzed Asymmetric Conjugate Addition route, as this represents the current state-of-the-ar...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note is designed for process chemists and drug development professionals. It prioritizes the Rhodium-Catalyzed Asymmetric Conjugate Addition route, as this represents the current state-of-the-art for scalability, atom economy, and enantiomeric purity, based on protocols validated by Eli Lilly and published in Organic Syntheses (2018).
Executive Summary
(S)-3-(4-bromophenyl)butanoic acid is a critical chiral building block in the synthesis of neprilysin inhibitors and other cardiovascular therapeutics. While classical resolution of the racemate via chiral amines (e.g., phenylethylamine) is feasible, it suffers from a maximum 50% theoretical yield per pass.
This guide details the Rhodium-Catalyzed Asymmetric Conjugate Addition of (4-bromophenyl)boronic acid to ethyl crotonate. This convergent route offers superior scalability, avoiding the multi-step Reformatsky/dehydration/hydrogenation sequence required for the racemic precursor.
Traditional asymmetric hydrogenation requires the synthesis of a specific unsaturated acid precursor (3-(4-bromophenyl)but-2-enoic acid). In contrast, the conjugate addition strategy utilizes commodity chemicals—ethyl crotonate and (4-bromophenyl)boronic acid —to construct the chiral center and carbon backbone simultaneously.
Mechanism (Hayashi-Miyaura Reaction)
The reaction proceeds via a Rh(I)/BINAP catalytic cycle:
Transmetallation: The aryl group transfers from boron to the Rh-BINAP complex.
Insertion: The alkene of the crotonate inserts into the Rh-Aryl bond.
Hydrolysis: The resulting Rh-enolate is hydrolyzed, releasing the product and regenerating the catalyst.
Figure 1: Workflow of the Rh-catalyzed asymmetric conjugate addition and subsequent hydrolysis.
Inertion: Purge the reactor with Nitrogen (N2) for 15 minutes.
Charging: Add [Rh(nbd)2]BF4 (1.0 mol%) and (R)-BINAP (1.0 mol%) to the flask.
Solvent Addition: Add degassed 1,4-dioxane (10 vol relative to boronic acid). Stir at 23 °C for 30 mins. Observation: Solution turns from orange to a clear red/orange homogeneous solution.
Substrate Addition: Add (4-bromophenyl)boronic acid (1.0 equiv). Observation: Formation of a light pink slurry.
Activation: Add deionized water (1.5 equiv relative to boronic acid) followed by Triethylamine (1.0 equiv). Critical: Exotherm potential. Monitor internal temp.
Reaction: Add Ethyl crotonate (1.5 equiv) via addition funnel over 10 minutes. Heat the mixture to 30 °C and stir for 16–24 hours.
IPC (In-Process Control): Monitor consumption of boronic acid via HPLC. Target <2% remaining.
Phase B: Quench & Hydrolysis (Telescoped)
Note: The intermediate ethyl ester is not isolated. It is hydrolyzed directly to the acid to facilitate purification.
Solvent Swap: Concentrate the reaction mixture under reduced pressure to remove dioxane. Re-dissolve the residue in Methanol (5 vol).
Saponification: Add 2M NaOH (3.0 equiv). Heat to 50 °C for 2 hours.
Workup:
Cool to 20 °C.
Wash with MTBE (Methyl tert-butyl ether) to remove organic impurities (dimer byproducts). Discard Organic Layer.
Acidify the Aqueous Layer with 6M HCl to pH 1–2. Observation: Product precipitates as a white solid.[1]
Extract with Ethyl Acetate (3x).[2] Dry over MgSO4, filter, and concentrate.
Mobile Phase: Heptane / Isopropanol (95:[1]5) with 0.1% TFA.
Flow Rate: 1.0 mL/min.
Detection: UV @ 220 nm.
Retention Times:
(R)-Enantiomer: ~7.5 min (minor)
(S)-Enantiomer: ~9.2 min (major)
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Low Conversion
Oxygen poisoning of Rh catalyst.
Ensure rigorous N2 purging of solvents and reactor.
Low ee (<90%)
Impure (R)-BINAP or high temperature.
Verify ligand optical rotation. Maintain reaction temp <35 °C.
Protodeboronation
Hydrolysis of boronic acid before insertion.
Avoid large excess of water; ensure TEA is added after water/catalyst mixing.
Colored Product
Residual Rhodium.
Use a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) during the ester workup.
Visualization of Process Logic
Figure 2: Operational Process Flow Diagram for the synthesis.
References
Primary Protocol: Ruble, J. C.; Vandeveer, H. G.; Navarro, A. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid".[1] Org.[1][2][3][4][5][6] Synth.2018 , 95, 328–344.[1][3] Link
Mechanistic Background: Hayashi, T.; Ueyama, K.; Tokunaga, N.; Yoshida, K. "A Chiral Chelate Bisphosphine Ligand Monodentately Coordinated to Rhodium". J. Am. Chem. Soc.2003 , 125, 11508–11509. Link
Alternative (Hydrogenation): Wang, Y.; Lu, S.-M.; Zhou, Y.-G. "Organocatalytic Conjugate Addition of Boronic Acids". Org.[1][2][3][4][5][6][7] Lett.2005 , 7, 3235.[8] Link
General Resolution Methods: "Resolution of Enantiomers". Chemistry LibreTexts. Link
Fmoc-(S)-3-Amino-4-(2-bromophenyl)butyric acid in solid-phase peptide synthesis
This application note provides a comprehensive technical guide for the utilization of Fmoc-(S)-3-Amino-4-(2-bromophenyl)butyric acid in Solid-Phase Peptide Synthesis (SPPS). This compound acts as a critical peptidomimeti...
Author: BenchChem Technical Support Team. Date: February 2026
This application note provides a comprehensive technical guide for the utilization of Fmoc-(S)-3-Amino-4-(2-bromophenyl)butyric acid in Solid-Phase Peptide Synthesis (SPPS). This compound acts as a critical peptidomimetic building block, offering both the structural stability of
-amino acids and an orthogonal chemical handle (aryl bromide) for late-stage diversification.
[1][2]
Introduction & Strategic Utility
Fmoc-(S)-3-Amino-4-(2-bromophenyl)butyric acid is a
-homo-amino acid . Unlike standard -amino acids, the amino group is bonded to the -carbon, introducing an extra methylene group () into the peptide backbone. This modification confers proteolytic resistance and induces specific secondary structures (e.g., 14-helices).
The 2-bromophenyl moiety serves as a bio-orthogonal "chemical warhead." It is inert to standard SPPS deprotection/cleavage conditions but highly reactive toward transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to synthesize "stapled" peptides or install fluorescent tags/drug pharmacophores on-resin before cleavage.
Chemical Profile
Property
Specification
Chemical Name
Fmoc-(S)-3-Amino-4-(2-bromophenyl)butyric acid
Synonyms
Fmoc--homo-2-bromo-Phe-OH
Molecular Formula
Molecular Weight
~480.35 g/mol
Chirality
(S)-configuration at the -carbon
Solubility
Soluble in DMF, NMP, DMSO; sparingly soluble in DCM
Storage
+2°C to +8°C, desiccated, protected from light
Standard SPPS Incorporation Protocol
Challenge:
-amino acids exhibit slower coupling kinetics than -amino acids due to the increased flexibility of the backbone and steric bulk of the side chain.
Solution: Use high-efficiency coupling reagents (HATU/HOAt) and extended reaction times.
The primary advantage of this building block is the ability to perform palladium-catalyzed cross-coupling directly on the solid phase before cleavage. This avoids solubility issues often encountered with fully protected hydrophobic peptides in solution.
Safety Note: Perform all catalyst handling in a fume hood. Argon/Nitrogen sparging is essential to prevent catalyst oxidation.
Reaction Components
Component
Reagent
Role
Catalyst
(Tetrakis) or + SPhos
Palladium source.[2][3] SPhos is excellent for sterically hindered aryl bromides.
Boronic Acid
(Aryl/Alkyl Boronic Acid)
Coupling partner (5.0 eq).
Base
(2M aqueous) or
Activates the boronic acid.
Solvent
DMF : Water (9:1) or DME : EtOH : Water
Water is required for the catalytic cycle.
Protocol
Preparation:
Ensure the peptide N-terminus is Fmoc-protected to prevent amine coordination with Palladium.
Place the resin in a sealable reactor (e.g., glass vial with septum).
Degassing:
Suspend resin in DMF. Bubble Nitrogen/Argon through the slurry for 15 minutes.
Reaction Assembly:
Add Boronic Acid (5.0 eq).
Add Base (e.g., 2M
, 5.0 eq).
Add Catalyst (0.1 – 0.2 eq).
Critical: Add the catalyst last, under an inert gas stream.
Incubation:
Seal the vessel.
Heat to 70°C – 80°C for 4–12 hours (or use Microwave: 80°C for 30 min).
Wash with 0.5% Sodium Diethyldithiocarbamate (in DMF) (
min). This chelates and removes residual Palladium (black precipitate).
Wash with DCM (
).
Diagram: On-Resin Suzuki Mechanism
Figure 2: Mechanistic pathway for the Palladium-catalyzed modification of the 2-bromophenyl side chain.
Cleavage and Purification
Once the synthesis and modifications are complete:
Fmoc Removal: Remove the final N-terminal Fmoc group (if desired).
Cleavage Cocktail: Use TFA/TIS/H2O (95:2.5:2.5) .
Note: Do not use EDT (Ethanedithiol) if Palladium residues are suspected, as it can form complexes. However, if the peptide contains Cys/Met, EDT is necessary; ensure thorough dithiocarbamate washing previously.
Precipitation: Precipitate in cold diethyl ether.
HPLC: Purify on a C18 column. The 2-bromophenyl group is hydrophobic; expect a later retention time compared to standard Phenylalanine.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Incomplete Coupling
Steric hindrance of -carbon.
Switch to PyAOP or COMU . Increase temperature to 50°C (microwave).
Black Resin after Suzuki
Trapped Palladium(0).
Wash extensively with Na-Diethyldithiocarbamate or use SiliaMetS® scavengers.
Low Yield in Suzuki
Oxidation of Catalyst.
Ensure strict inert atmosphere (Argon balloon or glovebox). Use fresh catalyst.
Racemization
Over-activation.
Use collidine instead of DIPEA. Reduce pre-activation time.
References
Fmoc Solid Phase Peptide Synthesis: A Practical Approach.
Source: Oxford University Press.
Context: Foundational protocols for Fmoc chemistry and resin handling.[4]
Link:
The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification.
Source: MDPI (Molecules).
Context: Detailed conditions for on-resin Suzuki coupling of halogenated phenylalanines.
Link:
Synthesis of Beta-Amino Acids and Their Application.
Source: NIH / PubMed Central.
Context: Discussion on the stability and folding properties of beta-peptides.
Link:
Fmoc-(S)-3-Amino-4-(2-bromophenyl)butyric Acid Product Data.
Source: ChemicalBook/Supplier Data.[5]
Context: Physical properties and CAS verification (Analogous 4-Br variant data used for property estimation).
Link:
Using 3-(2-Bromophenyl)butanoic acid as a building block in organic synthesis
Application Note: Strategic Utilization of 3-(2-Bromophenyl)butanoic Acid in Drug Discovery Executive Summary 3-(2-Bromophenyl)butanoic acid (CAS: 66192-08-3) is a bifunctional building block offering a unique combinatio...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 3-(2-Bromophenyl)butanoic Acid in Drug Discovery
Executive Summary
3-(2-Bromophenyl)butanoic acid (CAS: 66192-08-3) is a bifunctional building block offering a unique combination of a chiral aliphatic chain and an ortho-brominated aryl core. Unlike its more common para-substituted analogs, this molecule possesses a "pre-organized" geometry that facilitates rapid access to fused bicyclic systems—specifically 4-substituted indanones and tetralones .
This guide outlines high-fidelity protocols for leveraging this scaffold in three critical domains:
Divergent Cyclization: Accessing distinct indanone regioisomers via Friedel-Crafts vs. Parham cyclization pathways.
Chiral Synthesis: Establishing enantiopurity at the C3-position.
Late-Stage Functionalization: Exploiting the ortho-bromo handle for cross-coupling.
Chemical Profile & Properties[2][3][4][5][6][7][8]
Property
Data
Chemical Name
3-(2-Bromophenyl)butanoic acid
CAS Number
66192-08-3
Molecular Formula
C₁₀H₁₁BrO₂
Molecular Weight
243.10 g/mol
Chirality
C3 is a stereocenter (Available as racemate or enantiopure)
The most powerful application of this building block is the controlled synthesis of substituted 1-indanones. By selecting the reaction mechanism, researchers can either retain or consume the bromine atom during ring closure.[1]
Outcome: Cyclization occurs at the sterically accessible C6 position of the phenyl ring (relative to the alkyl chain).[1]
Product:4-Bromo-3-methyl-1-indanone .
Value: Retains the bromine atom at the peri-position (C4), creating a highly valuable scaffold for subsequent Suzuki or Buchwald couplings to generate 4-aryl-indanones (common in kinase inhibitors).
Mechanism: Lithium-Halogen Exchange followed by intramolecular nucleophilic acyl substitution.
Outcome: The aryl-lithium species attacks the activated carboxyl derivative.
Product:3-Methyl-1-indanone .
Value: Provides a regio-controlled synthesis of the indanone core without requiring harsh acidic conditions, compatible with acid-sensitive substrates.[1]
Visualizing the Divergent Pathways
Caption: Divergent synthesis pathways allowing selective retention or removal of the bromine handle.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-Bromo-3-methyl-1-indanone (Friedel-Crafts)
Target Audience: Medicinal Chemists requiring a functionalizable scaffold.
Acid Chloride Formation: Dissolve the starting acid in anhydrous DCM (0.5 M) under N₂. Add SOCl₂ dropwise followed by a catalytic drop of DMF.[1] Stir at reflux for 2 hours. Evaporate solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride.
Cyclization: Redissolve the crude acid chloride in anhydrous DCM (0.2 M). Cool to 0 °C.
Catalyst Addition: Add AlCl₃ portion-wise over 15 minutes. The solution will likely darken.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (the acid chloride converts to a less polar ketone).[1]
Quench: Pour the reaction mixture carefully onto ice/water. Extract with DCM (3x).[1]
Purification: Wash organics with 1M NaOH (to remove unreacted acid), brine, and dry over MgSO₄. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).
Mechanistic Note: The ortho-bromo substituent exerts a steric effect but does not deactivate the ring sufficiently to prevent cyclization. The cyclization occurs para to the bromine, which is the most electronically activated position available.[1]
Protocol B: Enantioselective Synthesis via Rh-Catalyzed Addition
Target Audience: Process Chemists requiring chiral purity.
To avoid difficult chiral resolution of the final acid, introduce chirality during the formation of the carbon skeleton using asymmetric conjugate addition.[1]
Catalyst Prep: In a glovebox or under Argon, mix [Rh(cod)Cl]₂ and (R)-BINAP in dioxane/H₂O (10:1) and stir for 15 mins to generate the active cationic Rh-species.
Perform the reaction under high dilution (0.05 M) to favor intramolecular reaction.
Debromination
Lithium-Halogen exchange too long
In Parham cyclization, the intramolecular attack is fast.[1] Quench immediately after warming to 0°C.
Racemization
Harsh acidic/basic conditions
The C3 proton is alpha to the aromatic ring but beta to the carbonyl, making it relatively stable.[1] However, avoid prolonged reflux in strong base.[1]
References
Biosynth. (n.d.).[1] 3-(2-Bromophenyl)butanoic acid | 66192-08-3.[3][4] Retrieved from [1]
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018).[1][5] Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.[1][5] (Adapted protocol for ortho-isomer). Retrieved from [1]
Parham, W. E., & Bradsher, C. K. (1982).[1] Aromatic organolithium reagents bearing electrophilic groups.[6] Preparation by halogen-lithium exchange.[7][6] Accounts of Chemical Research, 15(10), 300-305.[1] (Foundational text for Parham Cyclization).
Zhu, L., et al. (2013).[1][8] Synthesis of 1-indanones. Organic Letters, 15, 4496-4499.[1][8] (General indanone synthesis methodologies).
Technical Support Center: Optimizing Reaction Yield for 3-(2-Bromophenyl)butanoic Acid
Executive Summary The synthesis of 3-(2-bromophenyl)butanoic acid presents a specific set of regiochemical and steric challenges. Unlike its para-substituted counterpart, the ortho-bromo substituent introduces significan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 3-(2-bromophenyl)butanoic acid presents a specific set of regiochemical and steric challenges. Unlike its para-substituted counterpart, the ortho-bromo substituent introduces significant steric hindrance at the reaction center, often leading to stalled conversion or competing side reactions (e.g., protodeboronation).
This guide prioritizes two synthetic pathways:
Rhodium-Catalyzed Conjugate Addition (Method A): The "Gold Standard" for high purity and potential enantioselectivity.
Copper-Catalyzed Grignard Addition (Method B): A robust alternative for sterically demanding substrates where Method A fails.
Critical Warning: Do NOT attempt a Friedel-Crafts alkylation of 2-bromobenzene with crotonic acid. The ortho/para directing nature of the bromine atom, combined with steric bulk, will predominantly yield the unwanted 4-bromophenyl isomer.
Method A: Rhodium-Catalyzed Conjugate Addition
Best For: High-purity synthesis, enantioselective requirements, and mild conditions.
The Protocol
This method relies on the 1,4-addition of 2-bromophenylboronic acid to ethyl crotonate (or similar crotonates), followed by hydrolysis.
Caption: Figure 1. Rhodium-catalyzed conjugate addition pathway.[2][3][4][5] The cycle relies on efficient transmetallation, which can be rate-limiting with ortho-substituted boronic acids.
Troubleshooting Guide (Method A)
Q1: My conversion is stalling at <50%. What is happening?
Diagnosis: The ortho-bromo group creates steric clash during the transmetallation step (Boron to Rhodium).
Solution:
Increase Catalyst Loading: Bump Rh loading from 1 mol% to 3–5 mol%.
Solvent Switch: Switch from Dioxane/H₂O to DME/H₂O . Dimethoxyethane often stabilizes the active catalytic species better in hindered systems.
Temperature: Increase reaction temperature from 30°C to 50–60°C. Caution: Monitor for protodeboronation (see Q2).
Q2: I see a large amount of bromobenzene in my crude NMR. Why?
Diagnosis: Protodeboronation. The boronic acid is hydrolyzing (losing the B(OH)₂ group) faster than it adds to the crotonate. This is common with ortho-substituents.
Solution:
Slow Addition: Do not add the boronic acid all at once. Add it portion-wise or via syringe pump over 2 hours to keep its instantaneous concentration low relative to the catalyst.
Anhydrous Conditions: Switch to a non-aqueous system using Rh(acac)(C₂H₄)₂ with a chiral diene ligand in MeOH/Dioxane, or strictly control water content (only add stoichiometric water if needed for the specific catalytic cycle).
Q3: The reaction works, but the enantioselectivity (ee) is lower than reported for the para-isomer.
Diagnosis: The ortho-bromo group distorts the transition state, reducing the efficacy of standard ligands like BINAP.
Solution: Switch to a ligand with a larger "bite angle" or different steric profile, such as SegPhos or JosiPhos . These are often more effective for sterically encumbered substrates.
Method B: Copper-Catalyzed Grignard Addition
Best For: Scale-up, robust synthesis of racemic material, or when Method A fails due to sterics.
The Protocol
This method utilizes the high nucleophilicity of a cuprate (formed in situ) to force the addition to the crotonate.
Reagents:
Grignard: 2-Bromophenylmagnesium bromide (prepared from 1,2-dibromobenzene + iPrMgCl or Mg turnings).
Additive: TMSCl (Trimethylsilyl chloride) – Crucial for rate acceleration.
Workflow Diagram
Caption: Figure 2. Copper-catalyzed conjugate addition (1,4-addition) utilizing TMSCl activation to trap the enolate intermediate.
Troubleshooting Guide (Method B)
Q1: I am getting a mixture of 1,2-addition (ketone/alcohol) and 1,4-addition (ester).
Diagnosis: The "hard" Grignard reagent is attacking the carbonyl directly (1,2-addition) rather than the double bond.
Solution:
Temperature Control: Ensure the reaction is kept at -78°C during the addition of the crotonate.
TMSCl is Mandatory: The addition of TMSCl traps the enolate as a silyl enol ether immediately, preventing side reactions and accelerating the 1,4-addition.
Pre-complexation: Mix the CuI and Grignard for 15 mins before adding the crotonate.
Q2: The Grignard formation is difficult; 1,2-dibromobenzene is not reacting or forming benzyne.
Diagnosis: Making Grignard from 1,2-dibromobenzene is tricky; Mg can attack the second bromine, leading to benzyne formation and tar.
Solution: Use TurboGrignard (iPrMgCl·LiCl) for a halogen-metal exchange.
Protocol: Dissolve 1,2-dibromobenzene in THF. Add iPrMgCl·LiCl at -15°C. Stir for 1 hour. This selectively exchanges one bromine for MgCl without benzyne formation.
Comparative Data: Method A vs. Method B
Feature
Method A (Rh-Catalyzed)
Method B (Cu-Grignard)
Primary Challenge
Steric hindrance (slow rate)
1,2-Addition side products
Regioselectivity
Excellent (>99% 1,4-addition)
Good (requires TMSCl)
Enantioselectivity
High (up to 95% ee with chiral ligands)
Racemic (unless chiral aux used)
Scalability
Moderate (Catalyst cost is high)
High (Cheap reagents)
Sensitivity
Sensitive to air/moisture
Sensitive to moisture
Typical Yield
60–75% (Ortho-isomer specific)
75–85%
References
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018).[1] Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328–344.[1] Link
Note: This reference details the para-isomer synthesis. Adapt conditions (higher catalyst loading) for the ortho-isomer described in this guide.
Navarro, C., & Csákÿ, A. G. (2008).[2] Stereoselective Rh(I)-Catalyzed Tandem Conjugate Addition of Boronic Acids–Michael Cyclization. Organic Letters, 10(2), 217–219. Link
Provides mechanistic insight into Rh-c
Lukin, K., et al. (2009). Asymmetric Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids to Unsaturated Esters. Journal of Organic Chemistry, 74, 929–931. Link
Discusses ligand effects on enantioselectivity.
Modern Organocopper Chemistry. (Various). Use of TMSCl in Cu-catalyzed Conjugate Additions.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PUR-2BBA-001
Subject: Recrystallization Protocols & Troubleshooting for Crude 3-(2-Bromophenyl)butanoic Acid
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Introduction
Welcome to the Technical Support Center. You are likely working with 3-(2-Bromophenyl)butanoic acid (CAS: 66192-08-3), a critical intermediate often synthesized via conjugate addition or Friedel-Crafts alkylation.
Crude samples of this compound frequently present as sticky, off-white to yellow solids or viscous oils due to the ortho-bromo substituent, which disrupts crystal packing efficiency compared to its para-isomer. This guide prioritizes chemical purity (removal of regioisomers and starting materials).
Module 1: The Core Protocol (Standard Operating Procedure)
User Question: "I have crude brown solid/oil. What is the standard solvent system to get white crystals?"
Scientist Response:
For aryl-alkanoic acids of this lipophilicity, we recommend a Two-Solvent System using Ethyl Acetate (EtOAc) and Heptane . While Ethanol/Water is common for carboxylic acids, the EtOAc/Heptane system offers superior rejection of non-polar organic impurities (like unreacted 2-bromobenzaldehyde) and allows for better control over "oiling out."
Optimized Protocol: EtOAc / Heptane System
Step
Action
Technical Rationale
1. Dissolution
Dissolve crude solid in minimum hot EtOAc (approx. 60-65°C).
Solubilizes the acid and polar impurities.
2. Clarification
Hot Filtration: If insoluble particles exist, filter through a pre-warmed glass frit or Celite pad.
Removes inorganic salts (e.g., magnesium salts from Grignard workups).
3. Nucleation
Add warm Heptane dropwise to the hot stirring solution until a faint, persistent cloudiness appears.
Lowers solvent polarity to the "metastable zone" limit.
4. Re-solubilization
Add just enough hot EtOAc to clear the cloudiness.
Ensures the system is saturated but not supersaturated (prevents oiling).
5. Crystallization
Allow to cool slowly to Room Temp (20°C) with gentle stirring. Seed at 35-40°C if possible.
Slow cooling promotes pure crystal growth over amorphous precipitation.
6. Completion
Cool to 0-5°C (ice bath) for 1 hour. Filter and wash with cold 1:3 EtOAc:Heptane.
Maximizes yield by minimizing solubility in the mother liquor.
Note: If the EtOAc/Heptane system fails, a Methanol/Water system (dissolve in hot MeOH, add H2O until cloudy) is the secondary alternative, particularly if the main impurities are highly non-polar [1].
Module 2: Troubleshooting "Oiling Out"
User Question: "My product is coming out of solution as a sticky oil or goo at the bottom of the flask, not crystals. Why?"
Scientist Response:
"Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystallization boundary. This is common with 3-(2-Bromophenyl)butanoic acid because impurities depress its melting point below the solvent's boiling point [2].
The Fix: The "Re-Heat and Dilute" Method
Do not cool further. Cooling an oiled-out solution only hardens the oil into an impure glass.
Re-heat the mixture until the oil re-dissolves into a clear solution.
Add more Solvent A (EtOAc): You need to lower the concentration. Oiling out implies the solution is too supersaturated.
Seed at High Temperature: Add a seed crystal at a temperature slightly below the saturation point but above the temperature where oiling occurred previously.
Slower Cooling: Wrap the flask in a towel or use a programmable oil bath to cool at 5°C/hour.
Visual Logic: Troubleshooting Workflow
Figure 1: Decision matrix for handling phase separation issues during purification.
Module 3: Impurity Profile & Color Removal[1]
User Question: "The crystals are white, but the mother liquor is dark brown. Is my product pure?"
Scientist Response:
Likely yes. The color usually comes from oxidized phenolic byproducts or polymerized crotonic acid derivatives. If the crystals themselves are off-white/yellow, you need an Activated Carbon Treatment .
Protocol for Color Removal:
Dissolve crude in hot EtOAc (or Methanol).
Add Activated Carbon (Charcoal) (1-2% by weight of crude). Warning: Do not add to boiling solvent; it will erupt.
Stir at reflux for 15 minutes.
Hot Filter through Celite to remove the carbon.
Proceed with Heptane (or Water) addition as described in Module 1.
Esterification (if heated too long with trace acid)
Toluene / Hexane
Non-polar
Highly polar impurities
Product may not dissolve well (Low Solubility)
Module 4: Yield vs. Purity Optimization
User Question: "I got pure crystals, but my yield is only 40%. How do I improve this?"
Scientist Response:
Low yield in a binary solvent system usually means the ratio of Solvent A (Good solvent) to Solvent B (Anti-solvent) is incorrect, or the final temperature wasn't low enough.
Optimization Steps:
Analyze the Mother Liquor: Run a TLC or HPLC on the filtrate. If significant product remains, your solvent volume was too high.
Second Crop: Concentrate the mother liquor to half volume, heat to dissolve any solids, and cool again. This "second crop" will be less pure but increases yield.
The "Swish" Technique: Instead of full recrystallization, try triturating the solid in cold Heptane. This dissolves surface oily impurities without dissolving the bulk crystal [3].
Module 5: Enantiomeric Considerations
User Question: "Will this separate the enantiomers?"
Scientist Response:No. Standard recrystallization only purifies the chemical structure (removes byproducts). 3-(2-Bromophenyl)butanoic acid is chiral (stereocenter at C3).
To separate enantiomers, you must perform a Chiral Resolution :
Agent: Use a chiral base like
-Methylbenzylamine or Cinchonidine.
Mechanism: Forms diastereomeric salts with different solubilities.
Solvent: Isopropanol is typically the solvent of choice for this resolution [4].
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman Scientific & Technical: London, 1989; pp 135-150.
Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. Link
Ruble, J. C.; Vandeveer, H. G.; Navarro, A. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid".[1] Org.[2] Synth.2018 , 95, 328-344.[1] Link (Protocol adapted from the 4-bromo analog).
Vries, T. D.; et al. "The Family Approach to the Resolution of Racemates". Angew.[2][3][4] Chem. Int. Ed.1998 , 37, 2349-2354. Link
Common impurities in the synthesis of 3-(2-Bromophenyl)butanoic acid
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 3-(2-Bromophenyl)butanoic acid . This guide prioritizes the Rhodium-Catalyzed Asymmetric Conjugate Additi...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 3-(2-Bromophenyl)butanoic acid . This guide prioritizes the Rhodium-Catalyzed Asymmetric Conjugate Addition route, as it is the industry standard for generating high-purity, often chiral, 3-arylalkanoic acids.
Ticket Status: Open
Subject: Impurity Profiling & Process Optimization
Applicable Route: Rh(I)-Catalyzed Conjugate Addition of Arylboronic Acids to Crotonates
Core Synthesis Workflow & Impurity Map
Understanding the origin of impurities requires visualizing the reaction pathway. The standard protocol involves the addition of 2-bromophenylboronic acid to ethyl crotonate , followed by ester hydrolysis.
Reaction Scheme & Impurity Origins
Figure 1: Synthetic pathway highlighting the Rhodium-catalyzed addition and critical impurity checkpoints.
Troubleshooting Guide (FAQ)
Issue 1: "I see a persistent low-molecular-weight impurity by GC/LC-MS."
Diagnosis:Protodeboronation (Impurity A)
In the presence of water or protic solvents, 2-bromophenylboronic acid can undergo hydrolysis of the C-B bond before reacting with the crotonate, yielding bromobenzene .
Mechanism: The ortho-bromo substituent provides steric hindrance, slowing the desired transmetallation step and allowing the faster protodeboronation to compete.
Corrective Action:
Solvent Control: Ensure 1,4-dioxane or THF is dry. If using a biphasic system (e.g., Dioxane/H2O), reduce the water ratio or switch to anhydrous conditions with a base like K3PO4.
Reagent Excess: Increase the boronic acid equivalents (1.5 – 2.0 eq) to account for this loss.
Issue 2: "My product contains a 'dimer' that is difficult to separate."
Diagnosis:Homocoupling (Impurity B)
Oxidative homocoupling of the arylboronic acid produces 2,2'-dibromobiphenyl . This is common when the reaction is exposed to air (oxygen) which re-oxidizes the Rh(I) or Pd(II) species, facilitating the Suzuki-type coupling of two boronic acid molecules.
Corrective Action:
Degassing: Rigorously degas solvents using freeze-pump-thaw or prolonged nitrogen sparging (minimum 30 mins).
Atmosphere: Run the reaction under a strict Argon or Nitrogen balloon.
Issue 3: "The bromine atom is missing in a fraction of my product."
Diagnosis:Hydrodehalogenation (Impurity C)
Formation of 3-phenylbutanoic acid . This occurs if the catalyst system is too active or if reducing agents (like hydrides or formates) are present, causing oxidative addition into the C-Br bond followed by reductive elimination.
Corrective Action:
Catalyst Selection: Avoid Palladium (Pd) catalysts if possible, as they are prone to oxidative addition into Ar-Br bonds. Rhodium (Rh) is much more chemoselective for the boronic acid addition and leaves the Ar-Br bond intact.
Temperature: Do not overheat. Keep the reaction < 60°C.
Issue 4: "I have low enantiomeric excess (ee) despite using chiral ligands."
Diagnosis:Racemization or Background Reaction
Mechanism: The ortho-substituent induces a twisted conformation. If the reaction temperature is too high, the uncatalyzed (racemic) background reaction or ligand dissociation can occur.
Corrective Action:
Ligand Purity: Ensure your BINAP or ChiraPhos is not oxidized (phosphine oxides are poor ligands).
Temperature: Lower the reaction temperature to 0°C - RT. The rate will decrease, but stereoselectivity often improves.
Impurity Profile Table
Impurity Name
Structure Description
Origin
Removal Strategy
Bromobenzene
De-boronated starting material
Hydrolysis of Boronic Acid
High vacuum (volatile) or column chromatography (non-polar).
2,2'-Dibromobiphenyl
Biaryl dimer
Oxidative homocoupling of Boronic Acid
Column chromatography (elutes before product).
Ethyl 3-(2-bromophenyl)butanoate
Ester intermediate
Incomplete hydrolysis step
Extend hydrolysis time; wash with basic aqueous solution (product goes to water, ester stays in organic).
3-Phenylbutanoic acid
Des-bromo analog
Metal-catalyzed dehalogenation
Difficult to separate. Prevent formation by using Rh instead of Pd and avoiding hydride sources.
Crotonic Acid Dimer
Oligomer of crotonate
Polymerization of acceptor
Acid/Base extraction (usually removed during workup).
Validated Experimental Protocol
Objective: Synthesis of 3-(2-Bromophenyl)butanoic acid via Rh-catalyzed addition.
Scale: 10 mmol (adaptable).
Phase 1: Conjugate Addition
Setup: Flame-dry a 100 mL Schlenk flask and cool under Argon.
Reagents: Add 2-bromophenylboronic acid (3.0 g, 15 mmol, 1.5 eq) and [Rh(cod)Cl]2 (74 mg, 0.15 mmol, 1.5 mol%) or Rh(acac)(C2H4)2 with a ligand like (R)-BINAP (for chiral) or DPPF (for racemic).
Solvent: Add degassed 1,4-dioxane (30 mL) and H2O (3 mL). Note: Small amount of water accelerates the boronic acid transmetallation.
Addition: Add ethyl crotonate (1.14 g, 10 mmol, 1.0 eq) and Triethylamine (1.0 eq) via syringe.
Reaction: Stir at 50°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the crotonate.
Workup: Dilute with EtOAc, wash with 1N HCl (to remove amine), then Brine. Dry over MgSO4 and concentrate.
Checkpoint: Analyze crude by NMR.[1] If "Impurity D" (Ester) is pure, proceed to hydrolysis. If "Impurity B" (Dimer) is high, consider a quick silica plug filtration.
Phase 2: Hydrolysis
Dissolution: Dissolve the crude ester in THF/MeOH (1:1) (20 mL).
Saponification: Add LiOH (2M aqueous, 15 mL) . Stir at Room Temperature for 4 hours.
Workup:
Evaporate volatiles (THF/MeOH).
Wash the aqueous layer with Diethyl Ether (2 x 20 mL). Critical Step: This removes non-acidic impurities like Bromobenzene and Dibromobiphenyl.
Acidify the aqueous layer to pH 2 with 1N HCl . The product will precipitate or oil out.
Extract with DCM or EtOAc (3 x 30 mL).
Purification: Dry (Na2SO4) and concentrate. Recrystallize from Hexane/EtOAc if solid, or perform column chromatography (Hexane/EtOAc + 1% Acetic Acid) if oil.
References
Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid.
Source: Organic Syntheses (2018).[1] Note: Protocol adapted for the 2-bromo isomer; steric considerations noted in guide.
[Link]
Rhodium-Catalyzed Asymmetric Conjugate Addition of Organoboronic Acids to α,β-Unsaturated Carbonyl Compounds.
Source: Chemical Reviews (2003). Mechanistic grounding for protodeboronation and homocoupling impurities.
[Link]
Synthesis of 3-Aryl-5-bromo-2(5H)-furanones (Side reactions in arylbutanoic acid synthesis).
Source: Elsevier Pure / Arizona State University.
[Link]
PubChem Compound Summary: 3-(2-Bromophenyl)propanoic acid (Analogous chemistry).
Source: National Library of Medicine.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #TLC-32BBA-SYN
Topic: Identification of Synthesis Byproducts & Purification Troubleshooting
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the thin-layer chromatography (TLC) analysis of 3-(2-Bromophenyl)butanoic acid . Due to the presence of the free carboxylic acid and the lipophilic bromophenyl moiety, this molecule presents unique chromatographic challenges—specifically "streaking" and co-elution with non-polar byproducts.
This protocol assumes the synthesis likely proceeds via hydrolysis of an ester precursor (e.g., Ethyl 3-(2-bromophenyl)butanoate) or conjugate addition (e.g., reaction of 2-bromophenylboronic acid with crotonates), as these are the standard routes for this scaffold [1].
Module 1: The Separation System (Mobile Phase)
The "Acidic Modifier" Rule
Critical Protocol: You cannot run this molecule in neutral solvents (e.g., pure Hexane/Ethyl Acetate).
The Problem: The carboxylic acid group (
) will partially ionize on the slightly acidic silica gel (). This results in a "comet tail" or streak rather than a tight spot, making it impossible to distinguish closely eluting impurities.
The Solution: You must suppress ionization by adding a stronger acid to the mobile phase.
Recommended Solvent Systems
System Class
Composition (v/v)
Target
Application
Standard
Hexane : EtOAc : AcOH (70 : 30 : 1)
0.3 – 0.4
Routine monitoring of reaction progress.
High Resolution
Toluene : Acetone : AcOH (80 : 20 : 1)
0.35
Separation of regioisomers or "ghost" spots.
Polar Shift
DCM : MeOH : AcOH (95 : 5 : 0.5)
0.4 – 0.5
If the compound sticks to the baseline.
Technical Note: Always visualize your plate immediately after drying. Residual acetic acid can dampen fluorescence in some indicators over time.
Module 2: Visualization (The "Dual-Mode" Protocol)
Do not rely on UV alone.[1] Many byproducts in this synthesis (especially aliphatic dimers or de-conjugated starting materials) may have weak UV absorbance compared to the brominated product.
Step 1: Non-Destructive (UV 254 nm)
Observation: The 2-bromophenyl ring is highly UV active.
Appearance: Dark purple/black spot on a green fluorescent background.
Limitation: It will not distinguish between the acid product and the unhydrolyzed ester precursor—both have the same chromophore.
Step 2: Functional Group Specific Stains
Primary Recommendation: Bromocresol Green
Mechanism: An acid-base indicator.
Protocol: Dip the plate in a 0.04% ethanolic solution of Bromocresol Green (adjusted to pH ~8 with NaOH so it is blue).
Result: The background remains blue , but the carboxylic acid spot turns bright yellow immediately.
Why use this? It instantly differentiates your product (Yellow) from the ester precursor (Blue/Invisible) and non-acidic byproducts [2].
Mechanism: Oxidizes alkenes and oxidizable groups.
Result: Yellow/Brown spots on a purple background.
Why use this? Essential if you suspect unreacted Crotonic Acid or Crotonate Esters (starting materials), which stain heavily due to the double bond.
Module 3: The Byproduct Matrix
The following diagram maps the origin of the most common impurities found in this synthesis.
Figure 1: Origin of common chromatographic impurities during the synthesis of aryl-butanoic acids.
Diagnostic Table: Relative Rf Values
Component
Relative Polarity
Estimated Rf*
Visualization Signature
Biaryl Dimer
Very Low
0.80
UV Active, No Stain (Bromocresol)
Precursor Ester
Low
0.65
UV Active, No Stain (Bromocresol)
Des-Bromo Impurity
High (Acidic)
0.32
UV Active, Yellow (Bromocresol)
Target Product
High (Acidic)
0.30
UV Active, Yellow (Bromocresol)
Crotonic Acid
High (Acidic)
0.25
Weak UV, Yellow (Bromocresol), Brown (KMnO4)
*Estimated values based on Hexane:EtOAc:AcOH (70:30:1) system.
Critical Warning on Impurity B (Des-Bromo):
If your synthesis involves Palladium or Copper catalysis (e.g., conjugate addition), you may generate 3-phenylbutanoic acid (where the Br is replaced by H).
Detection: This impurity is chemically almost identical to your target. It will likely co-elute on TLC.
Action: If you see a single spot but your yield is >100% or Melting Point is off, you must use HPLC or H-NMR to detect this. TLC is often insufficient to resolve the Des-bromo analog [3].
Module 4: Troubleshooting Guide (FAQs)
Q1: My product spot is streaking badly, spanning half the plate.
Cause: Ionization of the carboxylic acid.
Fix: You likely forgot the Acetic Acid in your mobile phase. Remake the solvent system with 1% Glacial Acetic Acid . If it still streaks, increase to 2% or switch to the Toluene/Acetone system.
Q2: I see a "ghost spot" slightly above my product that is UV active but doesn't stain with Bromocresol Green.
Cause: This is likely the unhydrolyzed ester or a lactone intermediate.
Fix: This indicates the reaction is incomplete. Push the hydrolysis conditions (e.g., add more LiOH/NaOH or increase heat). Do not attempt column chromatography until this spot disappears, as they are difficult to separate on a large scale.
Q3: Can I separate the 2-bromo regioisomer from a 4-bromo impurity?
Analysis: If your starting material (2-bromobenzaldehyde or 2-bromophenylboronic acid) contained traces of the 4-bromo isomer, it will carry through.
Verdict: Extremely difficult on standard Silica TLC. The polarity difference caused by the Br position is negligible.
Recommendation: Use H-NMR (integration of aromatic region) to quantify this. Do not rely on TLC for regio-purity.
Troubleshooting Decision Tree
Figure 2: Logic flow for resolving common chromatographic issues.
References
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018).[2] Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328–344.[2] Link
Touchstone, J. C. (1992). Practice of Thin Layer Chromatography. 3rd Edition. Wiley-Interscience.
Reich, H. J. (2017).[3] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for carboxylic acid acidity/ionization behavior).
Technical Support Center: Solvent Optimization for 3-(2-Bromophenyl)butanoic Acid Synthesis
Topic: Solvent selection for optimizing 3-(2-Bromophenyl)butanoic acid synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Persona: Senior Application Scientist Introduction: The Ortho-S...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solvent selection for optimizing 3-(2-Bromophenyl)butanoic acid synthesis
Audience: Researchers, Process Chemists, and Drug Development Professionals
Persona: Senior Application Scientist
Introduction: The Ortho-Substituent Challenge
Welcome to the Technical Support Center. You are likely here because the synthesis of 3-(2-bromophenyl)butanoic acid is failing to meet yield or purity specifications.
Unlike its para- or meta- isomers, the 2-bromo (ortho) substituent introduces significant steric hindrance and electronic effects that destabilize standard reaction pathways. Whether you are utilizing the Rhodium-catalyzed conjugate addition (Hayashi-Miyaura) for enantioselectivity or the Knoevenagel condensation for racemic bulk synthesis, solvent selection is the primary thermodynamic lever available to control reaction kinetics and polymorphism.
This guide provides self-validating protocols and troubleshooting workflows to navigate these solvent-dependent challenges.
Context: This route involves the addition of 2-bromophenylboronic acid to crotonic acid (or ester) using a Rh(I) catalyst.
The Critical Solvent Balance: Dioxane/Water
In Rhodium-catalyzed 1,4-additions, the solvent system must perform two contradictory functions:
Solubilize the lipophilic aryl halide.
Facilitate the hydrolysis of the Rh-intermediate (requiring water).
Standard Protocol Recommendation:
Use a 1,4-Dioxane : Water (10:1) system.
Solvent System
Dielectric Constant ()
Suitability
Mechanistic Insight
1,4-Dioxane / H₂O
2.2 / 80.1
Optimal
Dioxane coordinates weakly to Rh, stabilizing the active species without inhibiting the catalytic cycle.
THF / H₂O
7.5 / 80.1
Sub-optimal
THF competes more strongly for coordination sites; higher volatility leads to concentration variance during heating.
Toluene / H₂O
2.4 / 80.1
Poor
Phase separation prevents efficient hydrolysis of the Rh-oxa- -allyl intermediate, stalling turnover.
Troubleshooting Guide: Rhodium Pathway
Q: My conversion is stalled at 60%, and I see significant protodeboronation (bromobenzene formation).A: This is a solvent-water ratio failure. The ortho-bromo group accelerates protodeboronation of the boronic acid.
Diagnosis: You likely have too much water in the system relative to the reaction rate.
Correction: Shift the solvent ratio to Dioxane:Water 20:1 . The ortho-substitution slows the transmetalation step; reducing water concentration protects the boronic acid reservoir while still allowing the catalytic cycle to close.
Q: The reaction mixture turns black/precipitates metal.A: Catalyst decomposition due to "solvent starvation."
Correction: Ensure the reaction is degassed thoroughly. Dioxane forms peroxides which rapidly oxidize phosphine ligands (like BINAP). Use anhydrous, inhibitor-free Dioxane and sparge with Argon for 20 minutes before adding the catalyst.
Context: Condensation of 2-bromobenzaldehyde with malonic acid (or Meldrum's acid), followed by reduction and decarboxylation.
Solvent Selection for Workup and Crystallization
The 3-(2-bromophenyl)butanoic acid molecule is prone to "oiling out" rather than crystallizing due to the rotational freedom of the butanoic acid chain and the disruption of crystal packing by the bulky bromine atom.
Protocol: The "Anti-Solvent Crash" Method
Dissolution: Dissolve crude acid in Ethyl Acetate (EtOAc) at 50°C.
Nucleation: Add n-Heptane dropwise until slight turbidity persists.
Cooling Ramp: Cool to 20°C at a rate of 5°C/hour. Rapid cooling will trap impurities.
Solvent
Role
Boiling Point
Flash Point
Notes
Ethyl Acetate
Solvent
77°C
-4°C
Solubilizes the acid; moderate polarity prevents aggregation of impurities.
n-Heptane
Anti-solvent
98°C
-4°C
Preferred over Hexane due to higher boiling point (safety) and slower evaporation rate during filtration.
Methanol
Avoid
64.7°C
11°C
Do not use. High solubility leads to massive yield loss during mother liquor separation.
Q: The product is oiling out at the bottom of the flask.A: This indicates the "metastable zone width" was crossed too quickly.
Immediate Fix: Reheat to dissolve the oil. Add a seed crystal of pure 3-(2-bromophenyl)butanoic acid (if available) or scratch the glass surface. Add 5% more Ethyl Acetate to widen the solubility window.
Module 3: Visualizing the Decision Matrix
The following diagram illustrates the critical decision points for solvent selection based on your specific synthetic pathway.
Caption: Decision tree for solvent selection emphasizing the critical water balance in Rh-catalysis and the anti-solvent choice for bulk crystallization.
Module 4: Experimental Protocols
Protocol A: Optimized Rhodium-Catalyzed Synthesis
Reference Basis: Adapted from Organic Syntheses Coll. Vol. 95 for ortho-substituted analogs [1].
Setup: Charge a dry flask with 2-bromophenylboronic acid (1.0 equiv), Rh(acac)(ethylene)₂ (3 mol%), and (R)-BINAP (3.3 mol%).
Solvent Addition: Add 1,4-Dioxane (degassed). Stir for 15 min to generate the active catalyst (solution turns deep red/orange).
Activation: Add degassed water (Volume = 1/10th of Dioxane volume).
Critical Check: If the solution becomes cloudy, add minimal Dioxane until clear. Homogeneity is required for kinetics.
Reaction: Heat to 60°C for 24 hours.
Workup: Dilute with Ethyl Acetate and wash with 1M HCl (to protonate the acid). Dry organic layer over MgSO₄.
Protocol B: Purification via Recrystallization
Reference Basis: Industrial standard for phenyl-alkanoic acids [2].
Concentration: Evaporate reaction solvent to a viscous oil.
Solvent Swap: Add Ethyl Acetate (2 mL per gram of crude). Heat to 50°C.
Precipitation: Slowly add Heptane (4 mL per gram of crude) while stirring.
Crystallization: Remove heat. Allow to cool to RT over 4 hours.
Filtration: Filter the white solid and wash with cold 1:3 EtOAc:Heptane.
References
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018).[1] Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.[1] Link
Google Patents. (2011). Industrialized synthesis method of 3-(2-bromophenyl)propionic acid (Analogous purification method). CN102211994B. Link
PubChem. (n.d.). 3-(2-Bromophenyl)butanoic acid Compound Summary. National Library of Medicine. Link
Organic Chemistry Portal. (n.d.). Hayashi-Miyaura Reaction. Link
Challenges in the scale-up synthesis of 3-(2-Bromophenyl)butanoic acid
The following technical guide is structured as a Tier 3 Engineering Support Portal for process chemists and scale-up engineers. It addresses the specific challenges of synthesizing 3-(2-Bromophenyl)butanoic acid , a diff...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Engineering Support Portal for process chemists and scale-up engineers. It addresses the specific challenges of synthesizing 3-(2-Bromophenyl)butanoic acid , a difficult ortho-substituted chiral intermediate.
Ticket ID: #SC-2-Br-Butanoic-001
Status: Open
Priority: Critical (Scale-Up Blocked)
Assigned Specialist: Senior Process Chemist, Synthesis Division
Executive Summary & Route Analysis
The scale-up of 3-(2-Bromophenyl)butanoic acid presents a unique set of challenges compared to its para- or meta-isomers. The ortho-bromo substituent introduces severe steric hindrance that retards catalytic turnover and increases the risk of side reactions (specifically protodeboronation and hydrodehalogenation).
We recommend the Rhodium-Catalyzed Asymmetric Conjugate Addition (ACA) as the primary route for high enantiopurity. However, strict thermodynamic control is required to prevent the catalytic cycle from stalling.
This protocol creates the C3 chiral center by adding the aryl group to the crotonate double bond.
The "Ortho-Effect" Bottleneck
In typical para-substituted systems, the transmetallation of the arylboronic acid to the Rhodium center is fast. With the 2-bromo substituent, this step is kinetically hindered.
Consequence: The active Rh-OH species sits idle longer, reacting with water/solvent instead of the boronic acid, or the boronic acid itself undergoes hydrolytic cleavage (protodeboronation) before it can react.
Step-by-Step Troubleshooting Protocol
Phase 1: Catalyst Formation & Activation
Standard Protocol:
Mix [Rh(nbd)₂]BF₄ (1.0 mol%) and (R)-BINAP (1.1 mol%) in 1,4-dioxane at 25°C. Stir for 30 min until a clear red/orange solution forms.
Troubleshooting Ticket #101: Catalyst solution remains cloudy or precipitates.
Root Cause: Incomplete complexation or poor solvent quality (peroxides in dioxane).
Corrective Action:
Ensure dioxane is distilled/peroxide-free.
Degas solvent thoroughly (sparge with N₂ for 30 min). Oxygen kills the active Rh(I) species.
Advanced: For ortho-substituted substrates, switch to Chiral Diene Ligands (e.g., (R,R)-Bn-bod*) which are often more active and stable than phosphines for hindered substrates.
Troubleshooting Ticket #102: Low Conversion (<50%) with high impurity levels.
Symptom: HPLC shows large peak for bromobenzene (des-boron byproduct) and unreacted crotonate.
Root Cause:Protodeboronation . The ortho-bromo group slows the productive reaction, allowing base-catalyzed hydrolysis of the C-B bond.
Corrective Action:
Reduce Base Load: Switch from TEA (Triethylamine) to a milder base like K₂CO₃ or reduce TEA equivalents to 0.5.
Slow Addition: Do NOT dump all boronic acid at once. Add the boronic acid as a solution slowly over 4 hours to keep its instantaneous concentration low relative to the catalyst.
Temperature Modulation: Increase temperature to 60°C to overcome the steric activation barrier, but only if using the slow addition method.
Troubleshooting Ticket #103: Racemization during hydrolysis.
Symptom: ee% drops from 96% (ester) to 88% (acid).
Root Cause: The C3 proton is alpha to the aromatic ring and beta to the carbonyl; while not hyper-acidic, prolonged reflux in strong base can induce slight racemization via a retro-Michael pathway or enolization.
Corrective Action: Use LiOH in THF/Water at ambient temperature (20–25°C). It is milder and less likely to cause racemization than NaOH/Reflux.
Impurity Profile & Management
Managing the specific impurities generated by the ortho-bromo substituent is critical for meeting pharmaceutical specs.
Impurity Name
Structure Description
Origin
Removal Strategy
Impurity A (Des-Bromo)
3-Phenylbutanoic acid
Hydrodehalogenation (if H₂ used) or Pd contamination.
Impossible to separate by crystallization. Must be prevented upstream.
Impurity B (Protodeboronated)
Bromobenzene
Hydrolysis of starting boronic acid.
Volatile. Removed during vacuum concentration or high-vac drying.
Impurity C (Biaryl)
2,2'-Dibromobiphenyl
Homocoupling of boronic acid.
Highly lipophilic. Wash crude alkaline aqueous layer with MTBE before acidification.
Impurity D (Isomer)
3-(2-Bromophenyl)but-2 -enoic acid
Incomplete reduction or elimination.
Recrystallization from Heptane/EtOAc.
Visualizing the Process Logic
The following diagram illustrates the decision matrix for the synthesis, highlighting the critical control points for the ortho-substituted substrate.
Figure 1: Process Decision Tree for the Rh-Catalyzed Synthesis of 3-(2-Bromophenyl)butanoic Acid.
FAQ: Common User Queries
Q: Can I use the cheaper Reformatsky route (2-bromoacetophenone) and just resolve the product?A: You can, but it is risky. The subsequent step requires hydrogenating a double bond (3-(2-bromophenyl)but-2-enoic acid). Standard Pd/C hydrogenation will likely strip off the ortho-bromine atom (hydrodehalogenation) alongside the double bond reduction. You would need to use Platinum on Carbon (Pt/C) or Wilkinson's Catalyst to preserve the aryl bromide, which increases cost and complexity.
Q: My enantiomeric excess (ee) is stuck at 85%. How do I upgrade it to >99%?A: 3-Arylbutanoic acids typically respond well to chiral amine resolution as a polishing step.
Protocol: Dissolve the crude acid (85% ee) in warm Isopropyl Acetate. Add 1.0 equiv of (S)-(-)-1-Phenylethylamine .
Cooling: Cool slowly to 0°C. The diastereomeric salt of the (S)-acid usually crystallizes out.
Release: Filter the salt and partition between MTBE and 1M HCl to recover the upgraded acid.
Q: Why is the reaction turning black and precipitating metal?A: This indicates "Rh black" formation, meaning your catalyst is decomposing. This usually happens if:
Oxygen entered the system.
The substrate concentration is too high, causing catalyst aggregation.
The temperature is too high (>60°C) for the specific ligand used.
References
Hayashi, T., & Yamasaki, K. (2007). Rhodium-Catalyzed Asymmetric Conjugate Addition of Organoboron and Organozinc Compounds to Electron-Deficient Alkenes. Chemical Reviews, 107(11), 5690–5713. Link
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018).[1] Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.[1] (Note: Reference for para isomer protocol adaptation). Link
Kuang, C., Senboku, H., & Tokuda, M. (2005).[2] Stereoselective synthesis of (E)-β-arylvinyl bromides by microwave-induced reaction of anti-3-aryl-2,3-dibromopropanoic acids. Tetrahedron, 61(3), 637-642.[2] (Reference for impurity/side-reaction pathways). Link
Genov, M., & Espinet, P. (2020). Recent Advances in the Synthesis of 3-Arylbutanoic Acids. Molecules, 25(19), 4532. Link
Technical Support Center: Efficiency Optimization for 3-(2-Bromophenyl)propionic Acid
The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of 3-(2-bromophenyl)propionic acid (CAS: 15115-58-9). This guide prioritizes the Reductive Con...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of 3-(2-bromophenyl)propionic acid (CAS: 15115-58-9).
This guide prioritizes the Reductive Condensation Strategy (Meldrum’s Acid/TEAF route) over traditional multi-step methods, as this offers the highest "one-pot" efficiency and chemoselectivity (preserving the sensitive aryl bromide).[1][2]
Topic: High-Efficiency One-Pot Synthesis via Reductive Knoevenagel Condensation
Document ID: APP-SCI-2024-BPPA
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1][2]
Strategic Overview: The "One-Pot" Challenge
The synthesis of 3-(2-bromophenyl)propionic acid presents a specific chemoselective challenge: reducing the alkene without debrominating the aryl ring. [1][2]
Traditional methods (Knoevenagel condensation followed by catalytic hydrogenation) often fail in "one-pot" applications because standard hydrogenation catalysts (Pd/C) readily cleave the C-Br bond, leading to the des-bromo impurity (hydrocinnamic acid).[1][2]
The Solution: This guide details the TEAF-Meldrum Protocol . By utilizing Meldrum's acid (isopropylidene malonate) for condensation and a Formic Acid/Triethylamine (TEAF) azeotrope for transfer hydrogenation, we achieve high conversion while kinetically inhibiting aryl debromination.[1][2]
The Reaction Mechanism & Workflow[1][3][4]
The following diagram illustrates the optimized cascade. Note the critical divergence point where chemoselectivity is maintained.[1]
Figure 1: The TEAF-Meldrum cascade.[1][2] Green pathways indicate the optimized route; red dashed lines indicate the failure mode (debromination) common in standard hydrogenation.
Troubleshooting & FAQs
This section addresses specific failure modes reported by users attempting the one-pot synthesis.
Issue 1: "I am detecting significant des-bromo impurity (hydrocinnamic acid) by LC-MS."
Diagnosis: Over-reduction of the Aryl-Bromide bond.[1][2]
Root Cause: If you are using catalytic hydrogenation (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
gas with Pd/C), the catalyst is inserting into the C-Br bond.[1]
Corrective Action:
Switch to Transfer Hydrogenation: Use the Formic Acid/Triethylamine (TEAF) system.[1][2] The kinetic barrier for reducing the C-Br bond with formate is significantly higher than for the C=C double bond.[1][2]
Temperature Control: If using TEAF, ensure the reaction temperature does not exceed 105°C . Above this threshold, thermal homolysis of the C-Br bond becomes possible even without a metal catalyst [1].[1][2]
Catalyst Poisoning (If H2 is mandatory): If you must use hydrogenation, switch to a poisoned catalyst like Pt-S/C (Sulfided Platinum on Carbon) or add a modifier like ethylenediamine, which suppresses hydrogenolysis of halides [2].[1][2]
Issue 2: "The reaction stalls at the cinnamic acid (unsaturated) stage."
Diagnosis: Incomplete Reduction.[1][2]
Root Cause: Depletion of the hydrogen donor (Formic acid) or insufficient activation energy.[1]
Corrective Action:
Reagent Stoichiometry: Ensure a molar ratio of at least 2.5:1 (Formic Acid : Substrate).[1][2] Formic acid decomposes over time at reflux; an excess is required.[1][2]
Azeotrope Integrity: The TEAF complex works best at a 5:2 molar ratio of formic acid to triethylamine.[1][2] If the amine concentration is too low, the hydride transfer mechanism is inhibited.[1]
Water Content: High water content in the solvent can quench the active reducing species.[1] Ensure reagents are dry or use a Dean-Stark trap during the initial condensation phase to remove water generated by the Knoevenagel step before reduction proceeds [3].[1][2]
Issue 3: "My product is an oil or sticky solid that won't crystallize."
Diagnosis: Impurity Profile (Incomplete Decarboxylation or Solvent Trapping).[1][2]
Root Cause: The "One-Pot" sequence involves a decarboxylation step (loss of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
).[1] If the reaction is quenched too early, the intermediate dicarboxylic acid (or Meldrum's adduct) remains.[1]
Corrective Action:
Extend Hydrolysis: Ensure the final acidic reflux (usually HCl) continues until gas evolution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Optimized Crystallization: Do not rely on simple evaporation.[1][2] The patent literature suggests a specific solvent system for high purity: Dissolve the crude oil in Ethyl Acetate , then slowly add n-Heptane to induce crystallization.[1][2] This specific solvent pair rejects the des-bromo impurity effectively [1].[1][2]
Structural Validation of 3-(2-Bromophenyl)butanoic Acid: A Comparative Analytical Guide
Executive Summary & Strategic Context In drug development, 3-(2-Bromophenyl)butanoic acid serves as a critical chiral building block, particularly for indanone cyclization and transition-metal catalyzed cross-couplings....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
In drug development, 3-(2-Bromophenyl)butanoic acid serves as a critical chiral building block, particularly for indanone cyclization and transition-metal catalyzed cross-couplings. However, its synthesis (often via Reformatsky or conjugate addition) frequently yields regioisomeric impurities—specifically the para-isomer (4-bromo) or the des-bromo analogue.
This guide provides a definitive protocol to validate the structure of the ortho-isomer (2-bromo), distinguishing it from its structural mimics. We move beyond basic characterization to a comparative analysis using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) , focusing on the "decision-making signals" that confirm regio-purity.
Mass Spectrometry: The Isotopic Fingerprint
Mass spectrometry provides the first line of defense, confirming the elemental composition and the presence of the halogen. The primary validation metric here is the Isotopic Abundance Pattern .
Theoretical Framework
Bromine exists as two stable isotopes,
and , in an approximate 1:1 ratio (50.69% : 49.31%). This creates a distinct "doublet" signature in the molecular ion cluster, unlike Chlorine (3:1) or Iodine (monoisotopic).
Comparative Data: Target vs. Impurities
Feature
Target: 3-(2-Bromophenyl)butanoic acid
Impurity: Des-bromo (3-Phenylbutanoic acid)
Impurity: Dibromo derivative
Formula
CHBrO
CHO
CHBrO
Monoisotopic Mass
242.0 Da (Br)
164.1 Da
~320 Da
M+ Cluster
[M]+ : [M+2]+ 1:1 (at 242/244)
Single peak [M]+ (at 164)
1:2:1 Triplet (at 320/322/324)
Key Fragment
169/171 (Bromostyrenyl cation)
105 (Phenethyl cation)
--
Fragmentation Pathway (EI-MS)
The fragmentation logic follows the loss of the carboxylic acid moiety followed by the benzylic cleavage.
Nuclear Magnetic Resonance (NMR): The Regioisomer Filter
While MS confirms the presence of bromine, only
H NMR can definitively assign its position (Ortho vs. Para). This is the most critical step in QC.
The "Ortho-Effect" Rationale
The 2-bromo substituent exerts two distinct effects compared to the 4-bromo isomer:
Deshielding of H3 (Benzylic): The steric bulk of the ortho-bromo group forces the side chain out of plane and deshields the benzylic methine proton (H3) more than in the para isomer.
Symmetry Breaking: The ortho isomer lacks a plane of symmetry in the aromatic ring, resulting in a complex ABCD aromatic system (4 distinct signals). The para isomer possesses a
axis, resulting in a symmetric AA'BB' system (appearing as two "doublets").
HIGH : Symmetry indicates para; Complexity indicates ortho/meta.
Benzylic Methine (-CH-)
~3.6 – 3.8 ppm (m, 1H) Deshielded by ortho-Br.
~3.2 – 3.3 ppm (m, 1H) Less sterically crowded.
MEDIUM : Downfield shift confirms ortho.
Methylene (-CH-)
2.5 – 2.8 ppm (m, 2H) Diastereotopic ABX system.
2.5 – 2.6 ppm (d, 2H) Often appears simpler.
LOW : Difficult to distinguish without high field.
Methyl (-CH)
1.30 ppm (d, 3H)
1.28 ppm (d, 3H)
LOW : Negligible difference.
Structural Logic Flow
Use this logic gate to interpret your NMR data.
Experimental Protocols
To ensure reproducibility, follow these specific parameters. These protocols are designed to be self-validating by including internal reference checks.
Protocol A: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and isotopic pattern.
Sample Prep: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade).
Ionization: ESI- (Electrospray Ionization, Negative Mode). Note: Carboxylic acids ionize best in negative mode [M-H]-.
Direct Infusion: Flow rate 5-10 µL/min.
Validation Criteria:
Observe major peak at
241 (for Br) and 243 (for Br).
Self-Check: If the 243 peak is <30% of the 241 peak, the sample is likely the des-bromo impurity or a chloride salt contaminant.
Protocol B: Proton NMR (
H NMR)
Objective: Confirm regio-chemistry.
Solvent: Chloroform-d (
) with 0.05% TMS.
Why:
minimizes H-bonding broadening of the carboxylic acid slightly better than DMSO, though the -COOH proton may still be broad or invisible.
Concentration: 10-15 mg in 0.6 mL solvent.
Why: High concentration is needed to see small isomeric impurities (e.g., 1-2% para isomer).
Acquisition:
Scans: Minimum 64 (to resolve satellite peaks).
Relaxation Delay (d1): 5 seconds. Crucial for accurate integration of aromatic protons.
Processing:
Reference TMS to 0.00 ppm.
Phase correction: Manual (automatic phasing often fails on the broad COOH peak).
Integration: Normalize the Methyl doublet (1.3 ppm) to 3.00.
Troubleshooting & Common Pitfalls
Missing Carboxylic Acid Proton: The -COOH proton (~11-12 ppm) is often broad and may exchange with water in the solvent, disappearing from the spectrum. Do not fail a batch solely due to a missing COOH signal.
Chiral Center Complexity: The methylene protons at C2 (adjacent to COOH) are diastereotopic because of the adjacent chiral center at C3. They may not appear as a simple doublet, but rather as a complex multiplets (ABX system). This is normal and indicates a rigid chiral environment, not impurity.
Solvent Peaks: Ensure residual
(7.26 ppm) does not overlap with the critical aromatic signals. If overlap occurs, switch to DMSO-.
References
PubChem. (n.d.).[1][2] 4-(2-Bromophenyl)butanoic acid | C10H11BrO2.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved October 26, 2023, from [Link]
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved October 26, 2023, from [Link]
Comparative analysis of 3-(2-Bromophenyl)butanoic acid vs 3-(4-bromophenyl)butanoic acid
Executive Summary For researchers in medicinal chemistry and process development, the choice between 3-(2-bromophenyl)butanoic acid (Ortho isomer) and 3-(4-bromophenyl)butanoic acid (Para isomer) is rarely a matter of si...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For researchers in medicinal chemistry and process development, the choice between 3-(2-bromophenyl)butanoic acid (Ortho isomer) and 3-(4-bromophenyl)butanoic acid (Para isomer) is rarely a matter of simple substitution. It is a strategic decision that dictates the regiochemistry of downstream cyclization and the steric accessibility of the bromine handle for cross-coupling.
While the Para-isomer serves as a robust, high-yielding building block for linear scaffolds and 6-substituted indanones, the Ortho-isomer is a specialized tool. It introduces steric strain that can be leveraged for atroposelective synthesis but requires more vigorous catalytic conditions. This guide analyzes their distinct physicochemical profiles, synthetic pathways, and divergent cyclization behaviors.
Part 1: Chemical Identity & Physical Properties[1][2]
Both compounds are
-aryl substituted butyric acids. The position of the bromine atom significantly influences their crystal packing and solubility, with the ortho-substituent typically disrupting planar stacking, leading to lower melting points and higher solubility in non-polar solvents compared to the para-analog.
Synthesis via Rhodium-Catalyzed Conjugate Addition
The most efficient route to both isomers is the Rh(I)-catalyzed 1,4-addition of the corresponding arylboronic acid to crotonic acid derivatives.
Para-Isomer Performance: The reaction proceeds rapidly with standard ligands (e.g., BINAP) and low catalyst loading (0.5–1.0 mol%). Yields typically exceed 90%.[2]
Ortho-Isomer Performance: The ortho-bromine atom introduces significant steric clash with the rhodium center during the transmetalation step. To maintain high yields, this reaction requires:
Higher Catalyst Loading: Often 2–3 mol%.
Specialized Ligands: Bulky, electron-rich phosphines (e.g., t-Bu-based ligands) or specific chiral dienes are often needed to facilitate the insertion.
Reaction Time: Extended reaction times (24–48h) compared to the para-isomer (3–6h).
Downstream Utility: Intramolecular Cyclization
The most critical divergence in performance occurs during the intramolecular Friedel-Crafts acylation to form indanones. This transformation is a primary reason for selecting one isomer over the other.
3-(4-Bromophenyl)butanoic acid: Cyclizes to form 6-bromo-3-methyl-1-indanone . The cyclization occurs para to the alkyl chain, which is the electronically and sterically favored position.
3-(2-Bromophenyl)butanoic acid: Cyclizes to form 4-bromo-3-methyl-1-indanone . Because the C2 position is blocked by bromine, the ring closure is forced to the C6 position (which becomes C4 in the indanone numbering). This is one of the few reliable methods to access the 4-bromoindanone scaffold.
Visualization: Divergent Cyclization Pathways
Caption: Divergent regiochemical outcomes in Friedel-Crafts cyclization driven by bromine positioning.
Part 3: Experimental Protocols
Protocol A: General Synthesis via Conjugate Addition
Applicable to both isomers, with noted adjustments for the ortho-derivative.
Reagents:
Arylboronic acid (1.5 equiv) [2-Bromo or 4-Bromo]
Ethyl crotonate (1.0 equiv)
[Rh(cod)Cl]₂ (1.5 mol% for Para; 3.0 mol% for Ortho)
Ligand: BINAP (for Para) or Segphos/Bulky Phosphine (for Ortho)
Solvent: 1,4-Dioxane/H₂O (10:1)
Base: Et₃N (1.0 equiv)
Step-by-Step Workflow:
Catalyst Formation: In a glovebox or under Ar, mix [Rh(cod)Cl]₂ and the phosphine ligand in dioxane. Stir for 15 min at RT to generate the active catalyst.
Addition: Add the arylboronic acid, ethyl crotonate, and triethylamine.
Reaction:
Para-Isomer: Heat to 90°C for 4–6 hours.
Ortho-Isomer: Heat to 100°C for 24 hours. Monitor strictly by LC-MS as protodeboronation (loss of B(OH)₂) is a competing side reaction for the ortho isomer.
Hydrolysis: Cool to RT. Add NaOH (3M, 3 equiv) and stir for 2 hours to hydrolyze the ester.
Workup: Acidify with HCl (1M) to pH 2. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.
Purification: Recrystallize from Hexane/EtOAc.
Protocol B: Cyclization to Bromo-Indanones
Critical for validating the structural identity of the isomer.
Reagent: Trifluoromethanesulfonic acid (TfOH) or Polyphosphoric Acid (PPA)
Solvent: DCM (if using TfOH) or Neat (if using PPA)
Step-by-Step Workflow:
Preparation: Place the carboxylic acid substrate in a round-bottom flask.
Acid Addition:
Method A (TfOH): Dissolve in DCM (0.5 M). Add TfOH (5 equiv) dropwise at 0°C.
Method B (PPA): Add PPA (10 g per 1 g substrate) directly to the solid.
Heating:
Para-Isomer: Stir at RT (TfOH) or 60°C (PPA) for 2 hours.
Ortho-Isomer: Requires higher energy to overcome steric strain. Heat to 40°C (TfOH) or 90°C (PPA) for 4–6 hours.
Quench: Pour the mixture onto crushed ice.
Isolation: Extract with DCM. Wash with saturated NaHCO₃ to remove unreacted acid.
Result:
From 3-(2-Br) : Yields 4-bromo-3-methyl-1-indanone .
From 3-(4-Br) : Yields 6-bromo-3-methyl-1-indanone .
Part 4: Comparative Data Summary
The following table summarizes the experimental expectations for both isomers in key transformations.
Metric
3-(2-Bromophenyl)butanoic acid
3-(4-Bromophenyl)butanoic acid
Synthesis Yield (Rh-Cat)
60–75% (Slower, requires optimization)
85–95% (Robust, fast)
Enzymatic Resolution
Excellent (Ortho-substituent enhances chiral recognition by lipases)
Good (Standard kinetic resolution)
Cyclization Product
4-Bromoindanone (Rare isomer)
6-Bromoindanone (Common isomer)
Cross-Coupling (Suzuki)
Challenging (Steric hindrance at Pd center)
Facile (Standard conditions)
pKa (Predicted)
~4.75
~4.74
Mechanistic Insight: The "Ortho Effect"
The ortho-isomer's lower reactivity in cross-coupling is not merely a drawback; it is a feature for site-selective functionalization . If a molecule contains both an ortho-Br and a para-Cl (or another halogen), the para-position can be reacted selectively, leaving the ortho-Br intact for later, more forcing transformations. This makes 3-(2-bromophenyl)butanoic acid a valuable scaffold for multi-step complex synthesis.
References
Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid.
Source: Organic Syntheses, 2018, 95, 328-344.
URL:[Link]
(Note: Provides the gold-standard protocol for the para-isomer synthesis).
Rhodium-catalyzed asymmetric 1,4-addition reactions of arylboronic acids.
Source: Chemical Science, 2017.
URL:[Link]
HPLC methods for purity analysis of 3-(2-Bromophenyl)butanoic acid
Part 1: Executive Summary & Strategic Analysis 3-(2-Bromophenyl)butanoic acid (CAS: 124072-89-5) presents a dual analytical challenge common in advanced drug intermediate synthesis: it requires rigorous monitoring of bot...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Analysis
3-(2-Bromophenyl)butanoic acid (CAS: 124072-89-5) presents a dual analytical challenge common in advanced drug intermediate synthesis: it requires rigorous monitoring of both chemical purity (removal of regioisomers and synthetic byproducts) and enantiomeric purity (the molecule possesses a chiral center at the C3 position).
As a Senior Application Scientist, I advise against a "one-size-fits-all" approach. Instead, a Two-Tiered Analytical Strategy is recommended to ensure data integrity for regulatory submission (IND/NDA).
The Two-Tiered Strategy
Tier 1: Chemical Purity (Achiral RP-HPLC)
Objective: Quantify the main peak against synthetic impurities (e.g., 2-bromobenzaldehyde, des-bromo analogs).
Mechanism: Hydrophobic subtraction +
- interaction.
Why: Robust, cost-effective, and handles crude reaction mixtures well.
Tier 2: Enantiomeric Purity (Chiral NP-HPLC)
Objective: Quantify the R- and S-enantiomers.
Mechanism: Hydrogen bonding + steric inclusion in polysaccharide cavities.
Why: Essential for chiral drugs where biological activity is stereospecific.
Part 2: Comparative Method Guides
Method A: Chemical Purity (The "Workhorse" Method)
Best For: Routine QC, Reaction Monitoring, Assay.
This method utilizes a C18 stationary phase.[1][2] The critical parameter here is pH control . The carboxylic acid moiety (pKa
4.7) must be kept protonated to prevent peak splitting and ensure retention.
Parameter
Specification
Rationale
Column
C18 (L1) Endcapped, mm, 3.5 m
High surface area for resolution; endcapping reduces silanol interactions with the bromine.[3]
220 nm captures the carbonyl + aromatic absorption; 254 nm is specific to the bromophenyl ring.[3]
Temperature
30°C
Constant temperature minimizes retention time drift.[3]
Self-Validating System Suitability:
Tailing Factor (
): Must be . If higher, lower the pH of Mobile Phase A.
Resolution (
): between the main peak and the nearest impurity (often the des-methyl analog).
Method B: Enantiomeric Purity (The "Specific" Method)
Best For: Final Product Release, Chiral Synthesis Optimization.
Chiral separation of aryl-alkanoic acids is classically achieved on polysaccharide-based columns (amylose or cellulose derivatives) in Normal Phase (NP).
Parameter
Specification
Rationale
Column
Chiralcel OJ-H or Chiralpak AD-H ( mm, 5 m)
Cellulose tris(4-methylbenzoate) (OJ-H) shows high selectivity for phenyl-alkanoic acids.[3]
Critical: TFA (0.1%) is mandatory to suppress the acid group. Without it, the peak will not elute or will smear indefinitely.
Mode
Isocratic
Gradient is rarely used in refractive index-sensitive normal phase chiral chromatography.[3]
Flow Rate
0.5 - 1.0 mL/min
Lower flow rates often improve chiral recognition resolution.[3]
Detection
UV @ 230 nm
Optimized for the aromatic ring in a hydrocarbon matrix.[3]
Self-Validating System Suitability:
Selectivity (
): Must be .
Mobile Phase Prep: Premixing is required. Do not rely on pump mixing for Normal Phase solvents (viscosity mismatch).
Part 3: Detailed Experimental Protocols
Protocol 1: Sample Preparation (Critical Step)
Solvent Selection: Dissolve the sample in the starting mobile phase .
For Method A (RP): Dissolve in 50:50 Water:ACN.
For Method B (NP): Dissolve in 90:10 Heptane:IPA. Warning: Injecting an aqueous sample into a Normal Phase column will irreversibly damage the stationary phase.
Concentration: Target
mg/mL.
Filtration: 0.22
m PTFE filter (Nylon can bind acidic compounds; avoid it).
Protocol 2: Column Equilibration
Flush: Run 10 column volumes of mobile phase before the first injection.
Blank Injection: Inject pure solvent. Ensure the baseline is flat. Ghost peaks at the retention time of the acid suggest column contamination from previous runs.
Part 4: Visualization & Logic
Diagram 1: Method Selection Decision Matrix
This flowchart guides the analyst through selecting the correct method based on the immediate analytical need.
Caption: Decision matrix for selecting between Reverse Phase (Chemical Purity) and Normal Phase (Chiral) workflows.
Diagram 2: Chiral Recognition Mechanism
Visualizing why the specific column works for 3-(2-Bromophenyl)butanoic acid.
Caption: The "Three-Point Interaction" model required for successful chiral resolution of the target acid.
References
Organic Syntheses. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Org.[4][5] Synth.2018 , 95, 127-141. Link
Note: This reference validates the Chiralcel OJ-H method for the 4-bromo isomer, which is directly transferable to the 2-bromo analog described in this guide.
Phenomenex Application Guide. "Chiral HPLC Separation Strategy and Approaches." Link
Grounding for the selection of polysaccharide columns for acidic chiral compounds.
Journal of Pharmaceutical and Biomedical Analysis. "Development and validation of a single robust HPLC method for the characterization of a pharmaceutical starting material." J. Pharm.[6] Biomed. Anal.2000 , 23(2-3), 561-72. Link
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Bromophenylbutanoic Acid Isomers
In the landscape of pharmaceutical development and chemical research, the precise identification of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of ato...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and chemical research, the precise identification of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different pharmacological, toxicological, and physicochemical properties. For drug development professionals and researchers, the ability to unequivocally distinguish between isomers is not merely an academic exercise but a critical component of ensuring product safety, efficacy, and intellectual property protection. This guide provides an in-depth spectroscopic comparison of the various isomers of bromophenylbutanoic acid, a class of compounds with potential applications in medicinal chemistry.
This document will delve into the practical application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to differentiate these closely related molecules. We will explore the causal relationships behind experimental choices and provide field-proven insights to empower researchers in their analytical endeavors.
The Isomers: A Structural Overview
The subject of our investigation, bromophenylbutanoic acid (C₁₀H₁₁BrO₂), presents a fascinating case study in isomerism. The differentiation challenge arises from two key variables: the position of the bromine atom on the phenyl ring (ortho, meta, or para) and the attachment point of the phenyl group to the butanoic acid chain (positions 2, 3, or 4). This gives rise to a total of nine possible positional isomers, each with a unique spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
The Underlying Principle: Chemical Equivalence and Shielding
The key to differentiating isomers via NMR lies in the concept of chemical equivalence and the shielding/deshielding effects of substituents. Protons or carbon atoms in different electronic environments will resonate at different frequencies, resulting in distinct chemical shifts (δ) in the NMR spectrum. The electronegative bromine atom and the carboxylic acid group exert significant influence on the electron density of the phenyl ring and the aliphatic chain, leading to predictable variations in chemical shifts for each isomer.
In ¹H NMR, the chemical shift, integration (relative number of protons), and spin-spin splitting patterns of the signals provide a detailed map of the proton framework.
Aromatic Region (typically 6.5-8.5 ppm): The substitution pattern on the phenyl ring is most clearly revealed in this region.
para-substituted isomers: Due to symmetry, these isomers will exhibit a simpler splitting pattern, often appearing as two doublets (an AA'BB' system).
ortho-substituted isomers: The proximity of the bromine and the butanoic acid chain will lead to a more complex and dispersed set of four signals for the aromatic protons.
meta-substituted isomers: These will also show four distinct aromatic signals, but with different chemical shifts and coupling constants compared to the ortho isomers.
Aliphatic Region (typically 0.9-3.5 ppm): The signals for the protons on the butanoic acid chain will vary depending on the attachment point of the phenyl ring. The protons closer to the deshielding phenyl ring and carboxylic acid group will appear at a higher chemical shift.
Carboxylic Acid Proton (typically 10-12 ppm): This proton usually appears as a broad singlet and is a characteristic feature of all the isomers.[1]
Table 1: Predicted ¹H NMR Data for Representative Isomers of Bromophenylbutanoic Acid
Isomer
Aromatic Protons (δ, ppm)
Aliphatic Protons (δ, ppm)
Carboxylic Acid Proton (δ, ppm)
2-(p-bromophenyl)butanoic acid
~7.5 (d, 2H), ~7.2 (d, 2H)
~3.5 (t, 1H), ~2.1 (m, 2H), ~0.9 (t, 3H)
~11.5 (br s, 1H)
3-(p-bromophenyl)butanoic acid
~7.4 (d, 2H), ~7.1 (d, 2H)
~3.2 (m, 1H), ~2.6 (d, 2H), ~1.3 (d, 3H)
~11.5 (br s, 1H)
4-(p-bromophenyl)butanoic acid
~7.4 (d, 2H), ~7.0 (d, 2H)
~2.6 (t, 2H), ~2.3 (t, 2H), ~1.9 (m, 2H)
~11.5 (br s, 1H)
4-(o-bromophenyl)butanoic acid
~7.5-7.1 (m, 4H)
~2.8 (t, 2H), ~2.3 (t, 2H), ~1.9 (m, 2H)
~11.5 (br s, 1H)
¹³C NMR Spectroscopy: Mapping the Carbon Framework
¹³C NMR spectroscopy provides complementary information by revealing the number of non-equivalent carbon atoms in a molecule.
Carbonyl Carbon (typically 170-185 ppm): The carboxylic acid carbonyl carbon is highly deshielded and will be present in all isomers.[1]
Aromatic Carbons (typically 110-150 ppm): The number of signals and their chemical shifts in this region are highly diagnostic of the substitution pattern.
para-substituted isomers: Due to symmetry, will show only four aromatic carbon signals.
ortho- and meta-substituted isomers: Will display six distinct aromatic carbon signals. The carbon atom directly bonded to the bromine atom (C-Br) will have a characteristic chemical shift.
Aliphatic Carbons (typically 10-60 ppm): The chemical shifts of the butanoic acid chain carbons will be influenced by their proximity to the phenyl ring and the carboxylic acid group.
Table 2: Representative ¹³C NMR Data for Bromophenylbutanoic Acid Isomers
Isomer
Carbonyl C (δ, ppm)
Aromatic C (δ, ppm)
Aliphatic C (δ, ppm)
4-(o-bromophenyl)butanoic acid
~179
~140, 133, 131, 128, 127, 124
~35, 33, 26
4-(p-bromophenyl)butanoic acid
~179
~140, 132 (2C), 130 (2C), 120
~35, 33, 26
Note: The provided data for 4-(o-bromophenyl)butanoic acid is based on experimental data from PubChem[2]. The data for 4-(p-bromophenyl)butanoic acid is predicted based on substituent effects.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.
Figure 1: A generalized workflow for acquiring NMR spectra of small molecules.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
The Underlying Principle: Vibrational Frequencies
While all isomers of bromophenylbutanoic acid share the same fundamental functional groups (carboxylic acid, phenyl ring, C-Br bond), the precise vibrational frequencies can be subtly influenced by the electronic effects of the substituent positions.
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[1]
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl group.[3]
C-H Bending (Aromatic): The out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region (the "fingerprint region") are particularly diagnostic of the substitution pattern on the benzene ring.
ortho-disubstituted: ~750 cm⁻¹
meta-disubstituted: ~780 cm⁻¹ and ~880 cm⁻¹
para-disubstituted: ~830 cm⁻¹
Table 3: Key Differentiating IR Absorption Bands for Bromophenylbutanoic Acid Isomers
Vibrational Mode
ortho-isomer (cm⁻¹)
meta-isomer (cm⁻¹)
para-isomer (cm⁻¹)
Aromatic C-H Bending
~750 (strong)
~780 (strong), ~880 (medium)
~830 (strong)
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FT-IR is a common technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.
Figure 2: A streamlined workflow for ATR-FT-IR analysis.
Mass Spectrometry (MS): Deciphering Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through the analysis of fragmentation patterns.
The Underlying Principle: Ionization and Fragmentation
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a unique "fingerprint" of the molecule. The position of the bromine atom and the butanoic acid chain on the phenyl ring will influence the stability of the resulting fragments, leading to different relative abundances of fragment ions.
Molecular Ion Peak (M⁺): All isomers will have the same molecular weight, so the molecular ion peak will appear at the same m/z value. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, corresponding to the ⁸¹Br isotope.
Key Fragmentation Pathways:
Loss of the Butanoic Acid Side Chain: A common fragmentation will be the cleavage of the bond between the phenyl ring and the butanoic acid chain, leading to a bromophenyl cation or a related fragment.
McLafferty Rearrangement: For isomers where the butanoic acid chain is sufficiently long (e.g., 4-phenylbutanoic acid derivatives), a McLafferty rearrangement can occur, leading to a characteristic neutral loss.
Benzylic Cleavage: For isomers with the butanoic acid chain attached at position 2 or 3, cleavage at the benzylic position is a likely fragmentation pathway.
Table 4: Expected Key Fragments in the Mass Spectra of Bromophenylbutanoic Acid Isomers
Likely similar to the para-isomer, but with potential for ortho-effect driven rearrangements.
Note: The fragmentation data for 4-(p-bromophenyl)butanoic acid is based on experimental data from ChemicalBook[4].
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that separates volatile compounds in a mixture before they are introduced into the mass spectrometer. For carboxylic acids, derivatization to a more volatile ester (e.g., methyl ester) is often performed.
Figure 3: A general workflow for the GC-MS analysis of carboxylic acids following derivatization.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The successful differentiation of the nine isomers of bromophenylbutanoic acid necessitates a multi-pronged spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, their combined application offers the most definitive and reliable characterization.
¹H and ¹³C NMR are indispensable for establishing the precise connectivity of the atoms, clearly distinguishing the substitution pattern on the phenyl ring and the attachment point of the butanoic acid chain.
IR spectroscopy serves as a rapid and effective method for confirming the presence of the key functional groups and, crucially, for differentiating the ortho, meta, and para isomers through their characteristic C-H bending vibrations in the fingerprint region.
Mass spectrometry confirms the molecular weight and provides valuable structural information through the analysis of fragmentation patterns, which are influenced by the isomeric structure.
By understanding the fundamental principles of each of these techniques and applying them systematically, researchers and drug development professionals can confidently navigate the challenges of isomer analysis, ensuring the integrity and quality of their work.
References
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram. Retrieved from [Link]
Gagnon, D., & Rychnovsky, S. D. (2010). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols. Organic Letters, 12(15), 3464–3467. [Link]
Stanciu, I. (2019). Composition of butanoic acid determined by IR spectroscopy. Journal of Science and Arts, 19(3), 703-708.
PubChem. (n.d.). 4-(2-Bromophenyl)butanoic acid. Retrieved from [Link]
Chemistry Stack Exchange. (2016, February 6). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]
In Vitro Assay Development for 3-(2-Bromophenyl)butanoic Acid Derivatives
The following guide details the in vitro assay development strategy for 3-(2-Bromophenyl)butanoic acid derivatives . Given the structural pharmacophore—a lipophilic aromatic moiety linked to a short-chain carboxylic acid...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the in vitro assay development strategy for 3-(2-Bromophenyl)butanoic acid derivatives . Given the structural pharmacophore—a lipophilic aromatic moiety linked to a short-chain carboxylic acid—these derivatives are functionally categorized as Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonists or COX inhibitor analogs .
This guide focuses on the GPR40 agonist application, as this is the primary high-value therapeutic context for this scaffold in modern metabolic drug discovery (Type 2 Diabetes).
A Strategic Guide to GPR40/FFAR1 Agonist Screening
Executive Summary & Scaffold Analysis
The 3-(2-Bromophenyl)butanoic acid scaffold presents a classic "lipophilic tail + acidic head" pharmacophore. In drug development, this structure mimics endogenous long-chain fatty acids, making it a prime candidate for GPR40 (FFAR1) activation. However, the ortho-bromo substitution introduces steric bulk and lipophilicity (cLogP ~3.5–4.0), necessitating a rigorous assay development strategy that accounts for solubility limits , protein binding , and signal specificity .
This guide compares and recommends the optimal screening cascade, moving beyond generic protocols to address the specific physicochemical liabilities of this chemical series.
Critical Reagent & Compound Handling
Before initiating biological assays, the physicochemical behavior of the bromophenyl-butanoic acid series must be stabilized. These derivatives are prone to precipitation in aqueous buffers and high non-specific binding (NSB).
Solubility Optimization Protocol
Challenge: The carboxylic acid head group provides solubility only at neutral/basic pH. The lipophilic bromophenyl tail drives aggregation.
Solution: Use a BSA-complexation strategy to mimic physiological fatty acid transport.
Parameter
Standard Protocol
Recommended Optimization
Rationale
Stock Solvent
100% DMSO
100% DMSO
Standard solubility maintenance.
Intermediate Dilution
PBS or Media
HBSS + 0.1% BSA (Fatty Acid Free)
BSA acts as a carrier, preventing plastic adsorption and precipitation.
Final DMSO %
< 1.0%
0.5% - 1.0%
Higher tolerance needed to keep lipophilic derivatives in solution.
Plate Material
Polystyrene
Polypropylene (PP) or COC
Prevents "sticking" of the lipophilic acid to well walls.
GPR40 couples primarily to the Gαq/11 pathway, triggering intracellular calcium release. The Calcium Flux Assay is the industry standard for high-throughput screening (HTS) of this scaffold.
Technology Comparison: Fluo-4 vs. Calcium-6
Feature
Fluo-4 AM (Traditional)
Calcium-6 (Recommended)
Performance Verdict
Signal-to-Background
Moderate (3-5x)
High (10-20x)
Calcium-6 is superior for detecting partial agonists common in this series.
Wash Requirement
Wash-required
No-Wash (Quencher)
No-Wash reduces variability and prevents detachment of loosely adherent cells (e.g., HEK293).
Probenecid Need
High (to stop leakage)
Low/None
Reduced Probenecid minimizes interference with organic anion transporters.
Step-by-Step Protocol: GPR40 Calcium Flux
Objective: Quantify agonist potency (
) of derivatives.
Cell Seeding:
Seed CHO-K1-hGPR40 cells (stable line) at 10,000 cells/well in 384-well black/clear-bottom poly-D-lysine plates.
Incubate 24h at 37°C, 5% CO2.
Dye Loading (The Critical Step):
Remove media. Add 20 µL Calcium-6 dye loading buffer (in HBSS, pH 7.4, 20 mM HEPES).
Crucial: Add 0.1% Fatty Acid-Free BSA to the dye buffer. This prevents the bromophenyl derivatives from aggregating before reaching the receptor.
Incubate 60 min at 37°C, then 15 min at RT.
Compound Addition:
Prepare 5x compound plates in HBSS + 0.05% BSA .
Transfer to FLIPR Tetra/Penta.
Measurement:
Record baseline fluorescence (Ex 485nm / Em 525nm) for 10s.
Calculate Max-Min RFU. Normalize to Linoleic Acid (Endogenous Control) or TAK-875 (Positive Control).
Secondary Screening: Orthogonal HTRF IP-One
Calcium flux is prone to false positives (chemotypes acting as ionophores). The HTRF IP-One assay measures Inositol Monophosphate (IP1), a downstream metabolite of IP3, providing a stable, accumulation-based readout that confirms Gq pathway engagement.
Pathway Visualization
Figure 1: GPR40 Signaling Cascade illustrating the divergence of Calcium (kinetic) and IP1 (accumulation) signals.
Protocol Differences & Advantages
Accumulation vs. Kinetic: IP-One accumulates over 30–60 minutes, allowing the detection of slow-binding kinetics which are common with bulky bromophenyl derivatives.
Protocol:
Stimulate cells with compound for 60 min at 37°C in stimulation buffer containing 50 mM LiCl (prevents IP1 degradation).
Due to the structural similarity of 3-arylbutanoic acids to NSAIDs (e.g., Indobufen, Fenbufen), it is mandatory to screen for off-target COX inhibition to avoid gastrointestinal toxicity or bleeding risks.
Assay Choice: Fluorescent Inhibitor Screening
Method: Use a commercially available COX-1/2 Inhibitor Screening Kit (e.g., Cayman Chemical).
Mechanism: Measures the peroxidase activity of COX enzymes using the oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to Resorufin.
Threshold: A "clean" GPR40 agonist should show IC50 > 10 µM against COX-1 and COX-2.
Metabolic Stability (Microsomal)
The alkyl chain (butanoic acid) is a metabolic "soft spot" susceptible to Beta-oxidation or hydroxylation. The bromophenyl ring is susceptible to debromination or P450 oxidation.
Workflow
Incubate 1 µM compound with Human Liver Microsomes (HLM) + NADPH.
Time points: 0, 15, 30, 60 min.
Quench with cold Acetonitrile (containing Internal Standard).
Analyze via LC-MS/MS .
Target Profile:
min; µL/min/mg protein.
Summary of Recommendations
Assay Stage
Recommended Method
Critical Success Factor
Solubility
Kinetic Solubility (Nephelometry)
Use 0.1% BSA in buffers to mimic plasma binding.
Primary Screen
FLIPR (Calcium-6)
No-wash protocol to minimize variation; use stable CHO-GPR40 lines.
Confirmation
HTRF IP-One
Confirm Gq coupling; rule out calcium ionophores.
Selectivity
COX-1/2 Inhibition
Ensure safety profile (NSAID activity is an unwanted liability).
References
GPR40 Agonist Discovery: Christiansen, E., et al. "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 Agonist with Low Lipophilicity and High Oral Bioavailability." Journal of Medicinal Chemistry, 2013.
Calcium Flux Methodology: Zhang, J., et al. "Fluorometric Calcium Assays for G Protein-Coupled Receptors." Assay Guidance Manual, NCBI, 2012.
HTRF IP-One Principle: Trinquet, E., et al. "D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-trisphosphate to monitor G protein-coupled receptor activation." Analytical Biochemistry, 2006.
Scaffold Liability (COX): Kalgutkar, A. S., et al. "Biochemical based design of cyclooxygenase-2 (COX-2) inhibitors." Current Drug Targets, 2002.
BSA in Lipophilic Assays: Di, L., et al. "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 2003. (Discusses BSA role in solubility).
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Hazard Profile
Immediate Action Required: Treat 3-(2-Bromophenyl)butanoic acid as a Halogenated Organic Acid .[1][2]
Unlike standard organic acids (e.g., acetic acid), this compound contains an aryl bromide moiety. This structural feature dictates that it must never be incinerated in standard non-halogenated waste streams . Combustion of brominated aromatics in insufficient temperature zones (<1100°C) can catalyze the formation of refractory organobromides, including hydrogen bromide (HBr) gas and brominated dioxins.
Physicochemical Hazard Data
Parameter
Value / Characteristic
Operational Implication
CAS Number
Specific isomer often unlisted; treat as generic aryl bromide
Use generic "Halogenated Acid" waste codes if specific CAS is absent in EHS system.[1][2]
Molecular Formula
C₁₀H₁₁BrO₂
High Carbon/Bromine ratio requires high-BTU incineration.[1][2]
Acidity (pKa)
~4.5 - 4.8 (Predicted)
Corrosive. Can damage soft tissue and eyes.[1][2] Incompatible with strong bases and oxidizers.
Physical State
Solid (typically off-white powder)
Dust inhalation hazard.[1][2] Use local exhaust ventilation (LEV).
Reactivity
Stable, but reactive with oxidizers
Do not mix with Nitric Acid (HNO₃) or Peroxides; risk of bromine liberation.[1][2]
Critical Waste Segregation Logic
The most common compliance failure in drug development labs is misclassifying halogenated acids as simple "Organic Acids."
The Rule: If the molecule contains F, Cl, Br, or I, it belongs in the Halogenated Waste stream.[3]
The Mechanism: Standard organic waste is often used as fuel blending for cement kilns. Halogens poison these catalysts and corrode the scrubbers.
The Consequence: Placing this compound in a "Non-Halogenated" carboy can result in the rejection of the entire waste shipment by the disposal facility, incurring significant repackaging costs.
Workflow: Waste Stream Decision Tree
Figure 1: Decision logic for segregating brominated acid waste. Note that liquid waste must strictly enter the Halogenated stream.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Debris)
Applicability: Expired pure chemical, contaminated paper towels, weighing boats, and nitrile gloves.
Containment: Place the solid waste into a clear polyethylene bag (secondary containment).
Labeling: Attach a hazardous waste tag.
Constituents: Write "Solid Debris contaminated with 3-(2-Bromophenyl)butanoic acid."[1][2]
Hazard Checkbox: Mark "Toxic" and "Corrosive."
Disposal: Deposit into the lab's Solid Hazardous Waste Drum .
Note: Do not use the "Biohazard" (Red Bag) bin. This is chemical waste, not biological.
Protocol B: Liquid Waste (Solutions & Rinsates)
Applicability: Reaction mixtures, mother liquors, and glassware rinses.[4]
Compatibility Check: Ensure the receiving carboy does not contain strong oxidizers (e.g., Chromic acid, Piranha solution) or strong bases (Ammonium hydroxide).
Reasoning: Mixing acidic bromides with oxidizers can liberate elemental Bromine (Br₂), a highly toxic red gas.
Transfer:
Use a funnel to prevent splashing.
Pour slowly into the container marked "HALOGENATED ORGANIC WASTE."
Rinsing: Rinse the empty flask with a compatible solvent (e.g., Acetone or Dichloromethane). Add this rinsate to the same Halogenated carboy.
Logging: Record the approximate volume and concentration on the carboy's log sheet. This is vital for the waste vendor to determine the BTU value for incineration.
Emergency Contingency: Spill Cleanup
Scenario: A 5g bottle of solid 3-(2-Bromophenyl)butanoic acid shatters on the floor.
Immediate Response
Isolate: Alert nearby personnel and cordon off the area (10 ft radius).
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If dust is visible, use a fit-tested N95 or half-mask respirator.[1][2]
Cleanup Workflow
Figure 2: Step-by-step spill remediation.[1][2] Note: Do not use a dustpan and brush for dry powder if it creates airborne dust; use wet paper towels or pads.
Regulatory Compliance (RCRA Context)
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
Characteristic Waste Determination:
D002 (Corrosivity): If the waste is an aqueous solution with pH < 2, it carries the D002 code.[5]
D001 (Ignitability): If dissolved in a flammable solvent (Flash point < 60°C), it carries the D001 code.
"U" and "P" Lists: 3-(2-Bromophenyl)butanoic acid is not typically a specifically listed U or P waste.[1][2] However, the mixture rule applies. If mixed with a listed solvent (e.g., Methanol, Toluene), the entire mixture assumes the solvent's waste code (e.g., F003, F005).
Drain Disposal:STRICTLY PROHIBITED. The presence of the benzene ring and the halogen atom classifies this as a priority pollutant in many municipal water districts.
References
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Personal protective equipment for handling 3-(2-Bromophenyl)butanoic acid
Executive Summary & Chemical Context This guide outlines the personal protective equipment (PPE) and operational protocols for handling 3-(2-Bromophenyl)butanoic acid .[1] While standard Safety Data Sheets (SDS) classify...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
This guide outlines the personal protective equipment (PPE) and operational protocols for handling 3-(2-Bromophenyl)butanoic acid .[1] While standard Safety Data Sheets (SDS) classify this compound primarily as an irritant (Skin Irrit. 2, Eye Irrit. 2A), its role as a halogenated carboxylic acid intermediate in drug development requires a higher tier of vigilance.
Why this specific protocol?
The molecule contains two distinct functional motifs that drive our safety logic:
Carboxylic Acid Moiety: Provides potential for immediate protein denaturation (corneal damage) and respiratory irritation.
Aryl Bromide Motif: Increases lipophilicity compared to simple organic acids, theoretically enhancing skin absorption rates and persistence.
We treat this substance not just as an irritant, but as a potential sensitizer and corrosive agent to ensure maximum operator safety and data integrity.
Risk Assessment & PPE Strategy
The selection of PPE is governed by the "Barrier-to-Dexterity" ratio. For drug development, cross-contamination is as dangerous to the project as chemical exposure is to the scientist.
PPE Specification Matrix
Body Area
Primary Barrier
Specification / Standard
Scientific Rationale
Hand Protection
Nitrile Rubber
Thickness: ≥ 0.11 mm (4 mil)Standard: EN 374 / ASTM D6978
Latex degrades rapidly in the presence of acidic organic residues. Nitrile offers superior resistance to the carboxylic acid group and associated solvents (e.g., DCM, THF) often used in coupling reactions.
Eye Protection
Safety Goggles
Type: Indirect Vent / ANSI Z87.1+
Safety glasses with side shields are insufficient for fine acidic powders, which can sublimate or drift. Goggles prevent vapor/dust entry.
As a solid acid, inhalation of dust leads to immediate mucous membrane inflammation. Engineering controls are prioritized over wearable respirators.
Body
Lab Coat
Material: Poly-cotton blend or Tyvek
100% Cotton can degrade if acid spills are not neutralized immediately. Synthetic blends offer better momentary liquid repellency.
Decision Logic: PPE Adaptation
Not all tasks carry equal risk.[2][3] Use this logic flow to determine the necessary protection level based on the state of matter.
Figure 1: Decision logic for scaling PPE based on the physical state of the reagent. Note the increased barrier requirement for solutions due to solvent-facilitated permeation.
Operational Protocols
A. Weighing and Transfer (Solid State)
Objective: Prevent static-induced scattering of the brominated acid powder.
Engineering Setup: Verify Fume Hood flow is active. Place the balance inside the hood if possible, or use a localized powder containment enclosure.
Static Control: 3-(2-Bromophenyl)butanoic acid is an organic solid prone to static charge.
Technique: Use an antistatic gun on the weighing boat before adding the compound.
Tool: Use a stainless steel or PTFE-coated spatula. Avoid plastic spatulas which generate charge.[4]
Transfer: Never transfer the open container outside the hood. If moving to a balance outside the hood, the container must be sealed and the exterior wiped down with a damp tissue (water/surfactant) to remove invisible dust.
B. Reaction Setup (Solution State)
Objective: Mitigate splash risk during solvent addition.
Glove Integrity Check: Perform a "pressure test" on nitrile gloves (inflate with air and squeeze) before handling the solubilized acid.
Solvent Choice: When dissolving this acid, avoid using alcohols (MeOH/EtOH) if downstream chemistry involves esterification unless intended.
Addition: Add solvent to the solid acid slowly. The dissolution may be slightly exothermic.
Emergency Response & Disposal
Exposure Response Pathways
Immediate action mitigates the "Corrosive/Irritant" potential of the carboxylic acid group.
Figure 2: Triage workflow for exposure events. Note: Never use organic solvents (acetone/ethanol) to wash skin, as this increases the absorption of the brominated compound.
Disposal Strategy
Proper disposal is critical due to the Halogenated nature of the compound.
Segregation: Do NOT dispose of in general "Organic Acid" waste if your facility separates Halogenated vs. Non-Halogenated.
Stream:Halogenated Organic Waste .
Reasoning: The bromine atom requires high-temperature incineration to prevent the formation of toxic byproducts (dioxins/furans) during standard waste processing.
Labeling: Clearly mark waste tags with "Contains Organic Bromide."
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. United States Department of Labor. [Link]
PubChem. (n.d.). Compound Summary: 3-(2-Bromophenyl)butanoic acid. National Library of Medicine. [Link](Note: General hazard data extrapolated from structural analogues in PubChem database).
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Harmonised classification and labelling. [Link]